Oxprenolol Hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1983.
See also: Oxprenolol (has active moiety).
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAJXCLTPGGDAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6452-71-7 (Parent) | |
| Record name | Oxprenolol hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5021093 | |
| Record name | Oxprenolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6452-73-9, 22972-97-0 | |
| Record name | Oxprenolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6452-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxprenolol hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trasicor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022972970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxprenolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxprenolol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXPRENOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4XSI7SNIU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Oxprenolol Hydrochloride on Beta-1 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxprenolol (B1678068) hydrochloride is a non-selective beta-adrenergic receptor antagonist with well-documented intrinsic sympathomimetic activity (ISA). This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of oxprenolol with the beta-1 adrenergic receptor (β1-AR). It details the binding kinetics, functional consequences on downstream signaling pathways, and the experimental methodologies used to elucidate these properties. Quantitative data on binding affinity, potency, and efficacy are presented, along with detailed protocols for key in vitro assays. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of oxprenolol's pharmacological profile at the β1-AR.
Introduction
Oxprenolol is a lipophilic, non-selective beta-blocker used in the management of cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias.[1][2][3][4] A distinguishing feature of oxprenolol is its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), which modulates its overall pharmacological effect compared to beta-blockers lacking this property.[2][5] This guide focuses specifically on the interaction of oxprenolol with the beta-1 adrenergic receptor, which is predominantly expressed in cardiac tissue and plays a crucial role in regulating heart rate and contractility.[2] Understanding the precise mechanism of action of oxprenolol at the β1-AR is critical for optimizing its therapeutic use and for the development of novel cardiovascular drugs.
Molecular Mechanism of Action
Binding to the Beta-1 Adrenergic Receptor
Oxprenolol hydrochloride acts as a competitive antagonist at the β1-AR, competing with endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) for the same binding site.[2][4] This binding prevents the activation of the receptor by these natural agonists. However, due to its intrinsic sympathomimetic activity, oxprenolol does not render the receptor completely inactive. Instead, it induces a submaximal conformational change, leading to a partial activation of the receptor.[5]
Downstream Signaling Pathway
The beta-1 adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the stimulatory G-protein, Gs. Upon activation, the α-subunit of the Gs protein (Gαs) exchanges GDP for GTP, dissociates from the βγ-subunits, and activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). As a partial agonist, oxprenolol stimulates this pathway to a lesser extent than a full agonist like isoproterenol. The resulting level of cAMP determines the downstream physiological response, which in cardiomyocytes includes the activation of protein kinase A (PKA) and subsequent phosphorylation of proteins that regulate calcium channels and myofilament sensitivity, ultimately influencing heart rate and contractility.
References
- 1. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 2. What is the mechanism of Oxprenolol? [synapse.patsnap.com]
- 3. db.cngb.org [db.cngb.org]
- 4. Oxprenolol: clinical experiences with a new beta-adrenergic blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxprenolol: clinical pharmacology, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of Oral Oxprenolol Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral oxprenolol (B1678068) hydrochloride, a non-selective beta-adrenergic receptor antagonist. The information is compiled from various scientific studies to support research, development, and clinical understanding of this compound.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of oxprenolol hydrochloride has been characterized in numerous studies involving healthy volunteers and patient populations. The data presented below summarizes key parameters for different oral formulations.
Table 1: Pharmacokinetic Parameters of Oral this compound in Healthy Adults
| Formulation | Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) | Bioavailability (%) | Reference |
| Conventional Tablet | 20 | - | 0.5 - 1.5 | Varies linearly with dose | 1.94 ± 0.37 | 19 - 74 | [1] |
| Conventional Tablet | 40 | - | 0.5 - 1.5 | Varies linearly with dose | 1.94 ± 0.37 | 19 - 74 | [1] |
| Conventional Tablet | 80 | - | 0.5 - 1.5 | Varies linearly with dose | 1.94 ± 0.37 | 19 - 74 | [1] |
| Conventional Tablet | 160 | - | 0.5 - 1.5 | Varies linearly with dose | 1.94 ± 0.37 | 19 - 74 | [1] |
| Sustained-Release | 160 | Lower than conventional | Delayed | Comparable to conventional | - | - | [2] |
| Oros Delivery System | 160 | - | - | - | - | ~42 | [3] |
| Aqueous Solution | - | - | - | Higher than Oros System | - | - | [4] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life. Values are presented as mean ± standard deviation where available.
Table 2: Stereoselective Pharmacokinetics of Oral Racemic Oxprenolol (80 mg)
| Enantiomer | AUC (ng·hr/mL) | Oral Clearance (mL/min) | Unchanged in Urine (%) | Reference |
| R(+)-oxprenolol | Slightly higher than S(-) | Slightly lower than S(-) | < 3 | [5] |
| S(-)-oxprenolol | - | - | < 3 | [5] |
Experimental Protocols
The following sections detail the methodologies employed in pharmacokinetic and bioequivalence studies of oral this compound.
Bioequivalence Study of Different Oral Formulations
Objective: To compare the rate and extent of absorption of different oral formulations of this compound.
Study Design: A typical study follows a single-dose, randomized, two-period, two-sequence crossover design.[6][7]
Subjects: Healthy adult volunteers, often male, are recruited.[5][8] Inclusion and exclusion criteria are established to minimize variability.
Procedure:
-
Fasting: Subjects fast overnight for at least 10 hours before drug administration.[7][8]
-
Dosing: A single oral dose of the test or reference formulation is administered with a standardized volume of water (e.g., 240 mL).[6][7]
-
Blood Sampling: Venous blood samples are collected at predefined time points before and after dosing (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours).[9]
-
Washout Period: A washout period of at least one week separates the two treatment periods to ensure complete elimination of the drug from the previous phase.[6]
-
Second Period: Subjects receive the alternate formulation in the second period.
-
Sample Analysis: Plasma or serum concentrations of oxprenolol are determined using a validated analytical method.
Analytical Methodology for Oxprenolol Quantification
A common method for the determination of oxprenolol in biological fluids.[8]
-
Sample Preparation:
-
Alkalinization of the plasma or serum sample.
-
Extraction of oxprenolol into an organic solvent.
-
Derivatization to improve volatility and thermal stability.
-
-
Instrumentation: A gas chromatograph equipped with a suitable column and a detector, such as a flame ionization detector (FID) or a mass spectrometer (MS).
An alternative and widely used method for oxprenolol analysis.[5]
-
Sample Preparation:
-
Protein precipitation from the plasma sample.
-
Solid-phase extraction or liquid-liquid extraction for sample clean-up and concentration.
-
-
Instrumentation: An HPLC system with a reverse-phase column (e.g., C18) and a UV detector. An enantiospecific HPLC method can be used to separate and quantify the R(+) and S(-) enantiomers of oxprenolol.[5]
Visualizations
Pharmacokinetic Pathway of Oral Oxprenolol
The following diagram illustrates the absorption, distribution, metabolism, and excretion (ADME) of orally administered this compound.
Caption: ADME pathway of oral this compound.
Experimental Workflow for a Bioequivalence Study
This diagram outlines the typical workflow for a clinical bioequivalence study of oral oxprenolol formulations.
Caption: Workflow of a typical bioequivalence study.
Summary of Pharmacokinetic Properties
-
Absorption: Oxprenolol is well absorbed from the gastrointestinal tract.[10] However, it undergoes extensive first-pass metabolism in the liver, leading to a relatively low and variable oral bioavailability, reported to range from 19% to 74%.[1] Peak plasma concentrations are typically reached within 0.5 to 1.5 hours after administration of conventional tablets.[1] The presence of food does not appear to have a significant effect on the bioavailability of either conventional or slow-release formulations.[11]
-
Distribution: Oxprenolol is approximately 80% bound to plasma proteins.[12] Due to its lipophilic nature, it is widely distributed throughout the body.
-
Metabolism: The primary metabolic pathway for oxprenolol is glucuronidation in the liver.[12] This extensive first-pass metabolism is the main reason for its reduced systemic bioavailability.[10][12] The metabolism of oxprenolol shows some stereoselectivity, with differences observed in the disposition of its R(+) and S(-) enantiomers and their glucuronide metabolites.[5]
-
Excretion: Less than 5% of an administered dose of oxprenolol is excreted unchanged in the urine.[12] The majority is eliminated as metabolites, primarily oxprenolol glucuronide.[13] The elimination half-life of oral oxprenolol is approximately 1 to 2 hours.[1] The renal clearance of the glucuronide metabolites also exhibits stereoselectivity.[5]
References
- 1. Pharmacokinetics of oxprenolol in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of slow release with conventional oxprenolol: plasma concentrations and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic investigation of the absorption of oxprenolol from Oros delivery systems in healthy volunteers: Comparison of in vivo and in vitro drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of oxprenolol following oral and rectal dosing--a comparison of delivery systems and routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective pharmacokinetics of oxprenolol and its glucuronides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. <1090> IN VIVO BIOEQUIVALENCE GUIDANCES [drugfuture.com]
- 8. Relative bioavailability of different oral sustained release oxprenolol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Oxprenolol: clinical pharmacology, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioavailability of conventional and slow-release oxprenolol in fasted and nonfasted individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxprenolol | C15H23NO3 | CID 4631 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Lipophilic Journey of Oxprenolol: A Technical Guide to Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical interplay between lipophilicity and blood-brain barrier (BBB) penetration of the non-selective beta-blocker, oxprenolol (B1678068). By examining its physicochemical properties and central nervous system (CNS) disposition, this document provides a comprehensive resource for understanding its neurological effects and guiding the development of CNS-acting pharmaceuticals.
Quantitative Physicochemical and Pharmacokinetic Data
The ability of a drug to cross the BBB is fundamentally linked to its lipophilicity and interaction with transport systems. The following tables summarize key quantitative parameters for oxprenolol, providing a clear comparison of its properties.
Table 1: Lipophilicity and Physicochemical Properties of Oxprenolol
| Parameter | Value | Method of Determination | Reference(s) |
| LogP (octanol/water) | 2.1 | HPLC | [1][2] |
| Molecular Weight | 265.35 g/mol | --- | |
| pKa | 9.57 (basic) | --- |
Table 2: Blood-Brain Barrier Penetration of Oxprenolol
| Parameter | Species | Value | Method of Determination | Reference(s) |
| Brain-to-Plasma Ratio (Kp) | Human | ~50 | In vivo analysis | |
| Caco-2 Permeability (Papp) | --- | Moderate to High (expected) | In vitro cell culture assay | [3][4][5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's potential for CNS activity. The following sections outline the protocols for determining the key parameters presented above.
Determination of Octanol/Water Partition Coefficient (LogP) by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the lipophilicity of oxprenolol by measuring its partitioning behavior in a reversed-phase HPLC system, which mimics the partitioning between a nonpolar stationary phase and a polar mobile phase.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column
-
Mobile phase: Acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer
-
Oxprenolol standard
-
A series of reference compounds with known LogP values
-
Methanol (B129727) for sample preparation
Procedure:
-
Preparation of Mobile Phase: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and ammonium acetate buffer. The exact ratio is optimized to achieve good separation and retention times.
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh and dissolve oxprenolol and a series of reference compounds with a range of known LogP values in methanol to prepare stock solutions.
-
Further dilute the stock solutions with the mobile phase to obtain working standard solutions of appropriate concentrations.
-
-
Chromatographic Conditions:
-
Set the HPLC system with the C18 column.
-
Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Set the UV detector to the wavelength of maximum absorbance for oxprenolol and the reference compounds.
-
-
Data Acquisition:
-
Inject a fixed volume of each reference compound solution and record the retention time (t_R_).
-
Inject the oxprenolol solution under the same conditions and record its retention time.
-
Determine the void time (t_0_) by injecting a non-retained compound (e.g., uracil).
-
-
Calculation of LogP:
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R_ - t_0_) / t_0_.
-
Plot a calibration curve of the known LogP values of the reference compounds against their corresponding log(k) values.
-
Determine the log(k) value for oxprenolol from its retention time.
-
Interpolate the LogP value of oxprenolol from the calibration curve.
-
In Vivo Determination of the Brain-to-Plasma Concentration Ratio (Kp) in Rodents
Objective: To quantify the extent of oxprenolol's penetration into the brain by measuring its concentration in both brain tissue and plasma after administration to a rodent model.
Materials:
-
Male Wistar rats (or other suitable rodent model)
-
Oxprenolol solution for administration (e.g., intravenous or oral)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Centrifuge for blood processing
-
Homogenizer for brain tissue
-
Analytical method for quantification of oxprenolol (e.g., LC-MS/MS)
-
Heparinized tubes for blood collection
Procedure:
-
Animal Dosing: Administer a known dose of oxprenolol to the rats. The route of administration (e.g., i.v. bolus, oral gavage) should be chosen based on the study's objectives.
-
Sample Collection: At a predetermined time point post-dosing (to allow for distribution to the brain), anesthetize the animals.
-
Collect a blood sample via cardiac puncture into a heparinized tube.
-
Immediately perfuse the animal transcardially with ice-cold saline to remove blood from the brain tissue.
-
Carefully dissect the whole brain.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood sample to separate the plasma. Store the plasma at -80°C until analysis.
-
Brain: Weigh the brain tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate. Store the homogenate at -80°C until analysis.
-
-
Quantification of Oxprenolol:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of oxprenolol in plasma and brain homogenate.
-
Prepare a calibration curve using standards of known oxprenolol concentrations in the respective matrices (plasma and brain homogenate).
-
Analyze the collected plasma and brain homogenate samples to determine the concentration of oxprenolol.
-
-
Calculation of Kp:
-
Calculate the brain-to-plasma concentration ratio (Kp) using the formula: Kp = C_brain_ / C_plasma_, where C_brain_ is the concentration of oxprenolol in the brain homogenate (ng/g) and C_plasma_ is the concentration of oxprenolol in the plasma (ng/mL).
-
In Vitro Blood-Brain Barrier Permeability Assessment using Caco-2 Cell Monolayers
Objective: To evaluate the potential of oxprenolol to cross the intestinal barrier, which can serve as an initial screen for its ability to permeate biological membranes, including the BBB.
Materials:
-
Caco-2 cells
-
Transwell® inserts (or similar permeable supports)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Oxprenolol solution
-
Lucifer yellow (a marker for monolayer integrity)
-
Analytical method for quantification of oxprenolol and Lucifer yellow (e.g., LC-MS/MS, fluorescence plate reader)
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells in appropriate medium.
-
Seed the cells onto the apical side of the Transwell® inserts at a specific density.
-
Allow the cells to grow and differentiate for approximately 21 days to form a confluent and polarized monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Before the permeability assay, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of a paracellular marker like Lucifer yellow. Only monolayers with acceptable integrity are used.
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the oxprenolol solution (at a known concentration) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time intervals, collect samples from the basolateral compartment and replace with fresh buffer.
-
-
Sample Analysis:
-
Quantify the concentration of oxprenolol in the collected samples using a validated analytical method.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C_0_), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C_0_ is the initial concentration of the drug in the donor compartment.
-
Central Nervous System Signaling Pathways of Oxprenolol
As a non-selective beta-blocker, oxprenolol's effects in the CNS are primarily mediated through its interaction with β1 and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Its intrinsic sympathomimetic activity (ISA) and potential interactions with serotonin (B10506) receptors add layers of complexity to its signaling profile.
Canonical Gs-Protein Coupled Signaling Pathway
The primary mechanism of action for beta-adrenergic receptors involves coupling to the stimulatory G-protein (Gs).
Non-Canonical β-Arrestin Mediated Signaling
Recent research has highlighted that some beta-blockers can also initiate signaling through a G-protein-independent pathway involving β-arrestin.
Conclusion
The significant lipophilicity of oxprenolol, as indicated by its LogP value, is a key determinant of its ability to readily cross the blood-brain barrier, resulting in a high brain-to-plasma concentration ratio. This CNS penetration is responsible for both its therapeutic applications in conditions like anxiety and its potential for CNS-related side effects. A thorough understanding of its physicochemical properties, coupled with detailed in vitro and in vivo assessments, is paramount for the rational design and development of future CNS-targeted therapies. The elucidation of its complex signaling pathways within the central nervous system, involving both canonical G-protein and non-canonical β-arrestin pathways, will further refine our understanding of its neurological effects and open new avenues for therapeutic intervention.
References
- 1. The effect of stationary phase on lipophilicity determination of beta-blockers using reverse-phase chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. enamine.net [enamine.net]
- 5. In vitro permeability of eight beta-blockers through Caco-2 monolayers utilizing liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Oxprenolol Hydrochloride on Plasma Renin Activity: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of oxprenolol (B1678068) hydrochloride on plasma renin activity (PRA). Oxprenolol, a non-selective beta-adrenergic blocking agent with intrinsic sympathomimetic activity (ISA), plays a significant role in the management of hypertension and other cardiovascular conditions. A key aspect of its mechanism of action involves the modulation of the renin-angiotensin-aldosterone system (RAAS), primarily through its impact on renin secretion. This document consolidates quantitative data from various clinical studies, details relevant experimental protocols, and visualizes the underlying physiological pathways.
Core Mechanism of Action: Inhibition of Renin Secretion
Oxprenolol hydrochloride exerts its influence on plasma renin activity by blocking beta-adrenergic receptors, specifically the beta-2 receptors located on the juxtaglomerular (JG) cells of the kidney.[1] The sympathetic nervous system stimulates renin release through the activation of these receptors by catecholamines like epinephrine (B1671497) and norepinephrine. By competitively antagonizing these receptors, oxprenolol inhibits the signaling cascade that leads to renin secretion.[1] This action is a cornerstone of its antihypertensive effect, as it downregulates the entire renin-angiotensin-aldosterone system, leading to decreased production of angiotensin II (a potent vasoconstrictor) and aldosterone (B195564) (which promotes sodium and water retention).[2]
Quantitative Effects on Plasma Renin Activity
Clinical studies have consistently demonstrated the suppressive effect of oxprenolol on plasma renin activity. The magnitude of this effect can vary depending on the dosage, duration of treatment, and the patient population. Below are tables summarizing quantitative data from key studies.
Table 1: Effect of Long-Term Oxprenolol Treatment on Plasma Renin Activity in Hypertensive Patients
| Treatment Duration | Patient Group | Key Finding | Reference |
| 20 weeks | 11 patients with mild hypertension | PRA decreased significantly during the first 4 weeks and remained low for the entire 20-week period. | [3] |
Table 2: Acute and Chronic Effects of Slow-Release Oxprenolol on Plasma Renin Activity
| Treatment Phase | Effect on Renin | Reference |
| Acute | 59% suppression | [4] |
| Chronic | 62% suppression | [4] |
Table 3: Effect of Oxprenolol in Combination Therapy on Plasma Renin Activity
| Treatment | Baseline PRA (ng AgT/ml/h) | PRA after Prazosin (B1663645) (ng AgT/ml/h) | Effect of Combined Prazosin + Oxprenolol | Patient Group | Reference |
| Prazosin followed by Prazosin + Oxprenolol | 1.04 ± 0.15 | 2.64 ± 0.20 | Decreased PRA | 37 patients with normal-renin essential hypertension | [5] |
Experimental Protocols
The measurement of plasma renin activity in the cited studies typically involves the quantification of angiotensin I generated in vitro. The most common method referenced is the radioimmunoassay (RIA).
General Protocol for Plasma Renin Activity Measurement by Radioimmunoassay (RIA)
This protocol is a composite of methodologies described in the literature for determining PRA.
1. Blood Sample Collection and Processing:
-
Blood is drawn from patients into pre-chilled vacuum tubes containing an anticoagulant, typically EDTA.
-
The tubes are immediately placed on ice and centrifuged at a low temperature (e.g., 4°C) to separate the plasma.
-
The plasma is then frozen and stored at -20°C or lower until the assay is performed.
2. Angiotensin I Generation:
-
A plasma sample is thawed and incubated at 37°C for a specific period (e.g., 1-3 hours). This allows the renin in the plasma to act on its substrate, angiotensinogen, to produce angiotensin I.
-
Inhibitors of angiotensin-converting enzyme (ACE) and angiotensinases (e.g., dimercaprol, 8-hydroxyquinoline) are added to the plasma to prevent the conversion of angiotensin I to angiotensin II and to block the degradation of angiotensin I.
-
A control sample of the same plasma is kept at a low temperature (e.g., 4°C) during the incubation period to measure the baseline level of angiotensin I.
3. Radioimmunoassay for Angiotensin I:
-
The amount of angiotensin I generated is quantified using a competitive binding RIA.
-
This involves incubating the plasma samples (both the 37°C incubated sample and the 4°C control) with a known amount of radioactively labeled angiotensin I (e.g., ¹²⁵I-angiotensin I) and a specific antibody against angiotensin I.
-
The unlabeled angiotensin I in the plasma sample competes with the radiolabeled angiotensin I for binding to the antibody.
-
After incubation, the antibody-bound and free angiotensin I are separated (e.g., using charcoal dextran).
-
The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
A standard curve is generated using known concentrations of unlabeled angiotensin I, and the concentration of angiotensin I in the patient samples is determined by comparing their radioactivity to the standard curve.
4. Calculation of Plasma Renin Activity:
-
PRA is calculated as the difference in angiotensin I concentration between the incubated sample and the control sample, expressed as the amount of angiotensin I generated per unit of time (e.g., ng/mL/hour).
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathway involved in the regulation of renin release and the experimental workflow for assessing the effect of oxprenolol.
Caption: Signaling pathway of beta-adrenergic stimulation of renin release and its inhibition by oxprenolol.
Caption: A generalized experimental workflow for clinical trials investigating the effect of oxprenolol on PRA.
Conclusion
This compound effectively reduces plasma renin activity by blocking beta-2 adrenergic receptors on juxtaglomerular cells, thereby inhibiting the renin-angiotensin-aldosterone system. The quantitative data from various studies confirm a significant suppression of PRA with both acute and chronic administration of oxprenolol. The standard method for quantifying this effect is the radioimmunoassay of angiotensin I generated from patient plasma. This technical guide provides a foundational understanding for researchers and drug development professionals working on beta-blockers and their interaction with the RAAS. Further research with standardized protocols and larger patient cohorts would be beneficial to delineate the precise dose-response relationship and long-term effects of oxprenolol on plasma renin activity across different patient populations.
References
- 1. Beta blocker - Wikipedia [en.wikipedia.org]
- 2. This compound: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydralazine and oxprenolol in the treatment of hypertension and the effect of these drugs on plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Convergence of major physiological stimuli for renin release on the Gs-alpha/cyclic adenosine monophosphate signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of prazosin and oxprenolol on plasma renin activity and blood pressure in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Pharmacology of Nonselective Beta-Blockers: A Focus on Oxprenolol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental pharmacology of nonselective beta-adrenergic receptor antagonists, with a specific focus on oxprenolol (B1678068). It details the mechanism of action, including its interaction with β1 and β2 receptors and its characteristic intrinsic sympathomimetic activity (ISA). The document presents key pharmacokinetic and pharmacodynamic parameters in structured tables for comparative analysis. Furthermore, it outlines detailed experimental protocols for assessing receptor binding affinity and functional downstream effects, such as cAMP accumulation. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide clear, logical visualizations for research and development applications.
Introduction
Beta-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of various cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias[1][2]. These agents exert their effects by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-adrenergic receptors[3]. Beta-blockers are broadly classified based on their selectivity for β1 and β2 receptors. Nonselective beta-blockers, such as oxprenolol and propranolol, exhibit affinity for both receptor subtypes[1][3].
Oxprenolol is a first-generation, nonselective beta-blocker distinguished by its possession of intrinsic sympathomimetic activity (ISA)[1][2][4]. This partial agonist activity allows it to provide a low level of receptor stimulation while simultaneously blocking the effects of high catecholamine levels, which results in a distinct hemodynamic profile compared to beta-blockers without ISA[3][5]. This guide delves into the core pharmacological attributes of oxprenolol, providing the technical data and methodologies essential for advanced research and drug development.
Mechanism of Action
Beta-Adrenergic Receptor Antagonism
The primary mechanism of action of oxprenolol is the competitive, nonselective blockade of β1 and β2-adrenergic receptors[1][3].
-
β1-Adrenergic Receptors: Primarily located in the heart and kidneys. Blockade of these receptors by oxprenolol leads to negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects, resulting in reduced cardiac output and blood pressure. Inhibition of β1 receptors in the kidneys reduces renin release, further contributing to its antihypertensive effect[2].
-
β2-Adrenergic Receptors: Found in the smooth muscle of the bronchioles, blood vessels, and other tissues. Oxprenolol's antagonism of these receptors can lead to bronchoconstriction and vasoconstriction[3]. This is a critical consideration in patients with respiratory conditions like asthma[3].
The canonical signaling pathway initiated by catecholamine binding to beta-adrenergic receptors involves the activation of a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). cAMP then activates Protein Kinase A (PKA), leading to various downstream cellular responses. Oxprenolol competitively blocks the receptor, thereby inhibiting this signaling cascade.
Figure 1: Beta-Adrenergic Receptor Signaling Pathway and Blockade by Oxprenolol.
Intrinsic Sympathomimetic Activity (ISA)
A defining feature of oxprenolol is its intrinsic sympathomimetic activity (ISA), meaning it is a partial agonist[1][2][4]. Unlike pure antagonists (e.g., propranolol) which only block the receptor, partial agonists like oxprenolol can weakly stimulate the beta-receptor[3][5].
-
In states of low catecholamine levels (e.g., at rest): The partial agonist effect of oxprenolol can cause a slight increase in heart rate and cardiac output compared to the effects of a beta-blocker without ISA. This can mitigate excessive bradycardia[5].
-
In states of high catecholamine levels (e.g., during exercise): Oxprenolol acts as a net antagonist, blocking the much stronger stimulation from endogenous catecholamines.
This dual action results in a flattening of the dose-response curve for effects like exercise-induced heart rate reduction when compared to non-ISA beta-blockers[6].
Figure 2: Dose-response curves illustrating the concept of Intrinsic Sympathomimetic Activity.
Pharmacodynamic and Pharmacokinetic Properties
Receptor Binding Affinity
The affinity of a beta-blocker for its receptor subtypes is a critical determinant of its pharmacological profile. While specific Ki or IC50 values for oxprenolol are not consistently reported across publicly available literature, its classification as a nonselective agent indicates comparable affinity for both β1 and β2 receptors. For context, the affinities of other common beta-blockers are provided below.
Table 1: Comparative Receptor Binding Affinities of Select Beta-Blockers
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity |
| Oxprenolol | β1 / β2 | Data not consistently available | Nonselective |
| Propranolol | β1 | ~1.9 | Nonselective |
| β2 | ~1.6 | ||
| Atenolol | β1 | ~146 | β1-Selective |
| β2 | ~4300 | ||
| Metoprolol | β1 | ~48 | β1-Selective |
| β2 | ~2500 |
Note: Ki values can vary based on experimental conditions and tissue types.
Pharmacokinetic Parameters
Oxprenolol is characterized as a moderately lipophilic compound, which influences its absorption, distribution, and metabolism[1].
Table 2: Summary of Oxprenolol Pharmacokinetic Parameters
| Parameter | Value | Reference(s) |
| Absorption | ||
| Bioavailability | 20 - 70% (oral) | [2] |
| Tmax (Time to Peak Plasma) | 0.5 - 1.5 hours | |
| Distribution | ||
| Protein Binding | ~80% | [1][2] |
| Lipophilicity | Moderately Lipophilic | [1] |
| CNS Penetration | Yes | [1] |
| Metabolism | ||
| Primary Route | Hepatic (First-pass metabolism) | [2] |
| Excretion | ||
| Elimination Half-life | 1 - 2 hours | |
| Excretion Route | Primarily renal (as metabolites) | [2] |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for β-Adrenergic Receptors
This protocol outlines a standard method to determine the binding affinity (Ki) of a test compound like oxprenolol for β1 and β2-adrenergic receptors.
Objective: To determine the IC50 and subsequently the Ki of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Materials:
-
Receptor Source: Membrane preparations from cells or tissues expressing β1 or β2-adrenergic receptors (e.g., rat heart ventricles for β1, rat lung for β2).
-
Radioligand: A nonselective, high-affinity radiolabeled antagonist, such as [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Iodocyanopindolol.
-
Test Compound: Oxprenolol (or other beta-blocker) at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: Liquid scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize the tissue/cells in cold lysis buffer and pellet the membranes via centrifugation. Wash and resuspend the pellet in the assay buffer. Determine protein concentration (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Receptor membranes + Radioligand + Non-specific Binding Control (e.g., excess propranolol).
-
Competitive Binding: Receptor membranes + Radioligand + serial dilutions of the Test Compound (Oxprenolol).
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a nonlinear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: Experimental workflow for a competitive radioligand binding assay.
Protocol: Functional Assessment of ISA via cAMP Accumulation Assay
This protocol measures the functional consequence of beta-receptor binding by quantifying intracellular cAMP levels, allowing for the characterization of a compound as a full agonist, partial agonist (ISA), or antagonist.
Objective: To quantify the effect of oxprenolol on cAMP production, alone and in the presence of a full agonist, to determine its intrinsic sympathomimetic activity.
Materials:
-
Cell Line: A cell line expressing a beta-adrenergic receptor subtype (e.g., CHO or HEK293 cells transfected with β1-AR).
-
Full Agonist: Isoproterenol (B85558).
-
Test Compounds: Oxprenolol (partial agonist), Propranolol (pure antagonist).
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Cell Culture Reagents: Media, serum, antibiotics.
Methodology:
-
Cell Culture: Seed cells in a multi-well plate (e.g., 96-well or 384-well) and grow to near confluence.
-
Pre-incubation: Starve cells of serum for a few hours. Wash cells with assay buffer and pre-incubate with the PDE inhibitor (IBMX) for a short period (e.g., 30 minutes) to inhibit cAMP breakdown.
-
Compound Treatment:
-
Agonist Mode: Add serial dilutions of the full agonist (Isoproterenol) and the partial agonist (Oxprenolol) to respective wells to generate dose-response curves.
-
Antagonist Mode: Add a fixed, sub-maximal concentration of the full agonist (Isoproterenol) to wells containing serial dilutions of the test antagonists (Oxprenolol, Propranolol).
-
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Agonist Mode: Plot cAMP concentration against the log concentration of the agonist. Determine the Emax (maximum effect) and EC50 (concentration for 50% of maximal effect) for both isoproterenol and oxprenolol. The ISA of oxprenolol can be expressed as the ratio of its Emax to the Emax of isoproterenol (Emax_oxprenolol / Emax_isoproterenol).
-
Antagonist Mode: Plot the response (cAMP level) against the log concentration of the antagonist to determine the IC50 for blockade of the isoproterenol-stimulated response.
-
Conclusion
Oxprenolol is a nonselective beta-adrenergic antagonist with a distinct pharmacological profile conferred by its intrinsic sympathomimetic activity. This partial agonism results in different hemodynamic effects at rest and during exercise compared to beta-blockers lacking this property. Its moderate lipophilicity allows for CNS penetration, and its pharmacokinetic profile is characterized by significant first-pass metabolism and a short half-life. The experimental protocols detailed herein provide a robust framework for the preclinical characterization of beta-adrenergic modulators, enabling researchers to precisely determine binding affinities and functional activities. A thorough understanding of these core pharmacological principles is critical for the continued development and targeted application of beta-blocker therapies in cardiovascular medicine.
References
- 1. Oxprenolol: clinical pharmacology, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxprenolol hydrochloride: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Oxprenolol? [synapse.patsnap.com]
- 4. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sympathomimetic and cardiodepressant effects of acebutolol, oxprenolol, pindolol, and propranolol. A comparative study on changes in hemodynamics, contractility, heart rate, and AV-conduction time at therapeutic doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of intrinsic sympathomimetic activity of beta-adrenoceptor blockers on the heart rate and blood pressure responses to graded exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Experimental Protocol for Studying Oxprenolol in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for investigating the antihypertensive effects of oxprenolol (B1678068), a non-selective beta-adrenergic antagonist with intrinsic sympathomimetic activity, using established animal models of hypertension. The protocols described herein cover both in vivo and in vitro methodologies to allow for a comprehensive evaluation of the compound's efficacy and mechanism of action.
I. In Vivo Assessment of Antihypertensive Efficacy
This section outlines the use of two well-characterized rat models of hypertension: the Spontaneously Hypertensive Rat (SHR) and the Two-Kidney, One-Clip (2K1C) model of renovascular hypertension.
Animal Models
a) Spontaneously Hypertensive Rat (SHR)
The SHR is a genetic model of essential hypertension and is widely used for screening antihypertensive drugs.[1] Hypertension in SHRs develops progressively from a young age, typically starting around 5-6 weeks, and stabilizes at a high level in adulthood.[2]
b) Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model
The 2K1C model is a surgical model of secondary hypertension that mimics human renovascular hypertension. Constriction of one renal artery leads to activation of the renin-angiotensin-aldosterone system (RAAS), resulting in a sustained increase in blood pressure.[3]
Experimental Design and Oxprenolol Administration
The following tables summarize a proposed experimental design and dosing regimen for oxprenolol.
Table 1: In Vivo Experimental Groups
| Group | Animal Model | Treatment | Number of Animals (n) |
| 1 | Wistar-Kyoto (WKY) - Normotensive Control | Vehicle (e.g., Saline) | 8 |
| 2 | WKY | Oxprenolol (5 mg/kg, s.c.) | 8 |
| 3 | Spontaneously Hypertensive Rat (SHR) | Vehicle (e.g., Saline) | 8 |
| 4 | SHR | Oxprenolol (5 mg/kg, s.c.) | 8 |
| 5 | Sham-operated Control | Vehicle (e.g., Saline) | 8 |
| 6 | Sham-operated Control | Oxprenolol (5 mg/kg, s.c.) | 8 |
| 7 | Two-Kidney, One-Clip (2K1C) | Vehicle (e.g., Saline) | 8 |
| 8 | 2K1C | Oxprenolol (5 mg/kg, s.c.) | 8 |
Table 2: Oxprenolol Dosage and Administration
| Parameter | Description |
| Drug | Oxprenolol Hydrochloride |
| Dosage | 5 mg/kg body weight[4] |
| Route of Administration | Subcutaneous (s.c.) injection |
| Frequency | Once daily |
| Duration of Treatment | 4 weeks |
| Vehicle | Sterile Saline |
Experimental Protocols
a) Protocol for Induction of 2K1C Hypertension
This protocol describes the surgical procedure for inducing renovascular hypertension in rats.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine).
-
Surgical Preparation: Shave the left flank of the animal and sterilize the surgical area with an antiseptic solution.
-
Incision: Make a small flank incision to expose the left kidney and renal artery.
-
Renal Artery Isolation: Carefully dissect the renal artery from the renal vein and surrounding connective tissue.
-
Clip Placement: Place a silver or titanium clip with a pre-determined internal diameter (e.g., 0.2 mm) around the left renal artery to partially constrict it.
-
Closure: Suture the muscle and skin layers.
-
Post-operative Care: Administer analgesics and monitor the animal for recovery. Allow 4-6 weeks for hypertension to develop and stabilize before starting the treatment regimen.
b) Protocol for Blood Pressure and Heart Rate Measurement (Tail-Cuff Method)
This non-invasive method is suitable for repeated measurements of systolic blood pressure and heart rate.
-
Acclimatization: Acclimate the rats to the restraining device and the procedure for several days before the actual measurements to minimize stress-induced variations.
-
Warming: Warm the rat's tail to a temperature of 32-34°C using a warming chamber or an infrared lamp to ensure adequate blood flow for detection of the pulse.
-
Cuff Placement: Place the occlusion and sensor cuffs on the base of the rat's tail.
-
Measurement: Inflate the occlusion cuff to a pressure above the expected systolic pressure and then slowly deflate it. The sensor will detect the return of blood flow, and the system will record the systolic blood pressure and heart rate.
-
Data Collection: For each animal, obtain at least three stable and consecutive readings and calculate the average. Measurements should be taken at the same time of day to minimize diurnal variations.
Expected In Vivo Results
The following tables provide an example of the expected blood pressure and heart rate changes in the different experimental groups.
Table 3: Expected Systolic Blood Pressure (SBP) in SHR and WKY Rats (mmHg)
| Group | Baseline (Week 0) | Week 4 (Vehicle) | Week 4 (Oxprenolol) |
| WKY - Vehicle | 120 ± 5 | 122 ± 6 | - |
| WKY - Oxprenolol | 121 ± 5 | - | 115 ± 5 |
| SHR - Vehicle | 175 ± 8 | 185 ± 10 | - |
| SHR - Oxprenolol | 176 ± 9 | - | 160 ± 8* |
* Indicates a statistically significant difference compared to the SHR-Vehicle group.
Table 4: Expected Heart Rate (HR) in SHR and WKY Rats (beats per minute)
| Group | Baseline (Week 0) | Week 4 (Vehicle) | Week 4 (Oxprenolol) |
| WKY - Vehicle | 350 ± 20 | 345 ± 22 | - |
| WKY - Oxprenolol | 352 ± 18 | - | 310 ± 15 |
| SHR - Vehicle | 380 ± 25 | 375 ± 23 | - |
| SHR - Oxprenolol | 382 ± 21 | - | 330 ± 20 |
* Indicates a statistically significant difference compared to the respective vehicle-treated group.
Table 5: Expected Systolic Blood Pressure (SBP) in 2K1C and Sham Rats (mmHg)
| Group | Baseline (Pre-surgery) | Week 4 (Post-surgery, Vehicle) | Week 8 (Post-surgery, Oxprenolol) |
| Sham - Vehicle | 118 ± 6 | 120 ± 7 | - |
| Sham - Oxprenolol | 119 ± 5 | - | 114 ± 6 |
| 2K1C - Vehicle | 120 ± 7 | 170 ± 12 | - |
| 2K1C - Oxprenolol | 121 ± 6 | - | 152 ± 10* |
* Indicates a statistically significant difference compared to the 2K1C-Vehicle group.
II. In Vitro Assessment of Vasodilatory Effects
This section details the protocol for evaluating the direct effects of oxprenolol on vascular smooth muscle tone using isolated aortic rings.
Experimental Design
Aortic rings will be isolated from all eight experimental groups to assess the concentration-dependent effects of oxprenolol and its interaction with adrenergic agonists.
Experimental Protocol: Isometric Tension Measurement in Isolated Aortic Rings
-
Tissue Preparation:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Place the aorta in cold, oxygenated Krebs-Henseleit buffer.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting in Organ Bath:
-
Mount each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Equilibration and Viability Check:
-
Allow the aortic rings to equilibrate for at least 60 minutes under a resting tension of 2g.
-
Replace the buffer every 15-20 minutes.
-
Assess the viability of the rings by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60 mM).
-
After washing out the KCl, assess the integrity of the endothelium by inducing a contraction with phenylephrine (B352888) (e.g., 1 µM) followed by relaxation with acetylcholine (B1216132) (e.g., 10 µM).
-
-
Concentration-Response Curves:
-
Pre-contract the aortic rings with an EC50 concentration of phenylephrine.
-
Once a stable contraction is achieved, add cumulative concentrations of oxprenolol (e.g., 10⁻⁹ M to 10⁻⁵ M) to the organ bath to assess its direct relaxant effect.
-
To assess its beta-blocking activity, pre-incubate the rings with different concentrations of oxprenolol for 20-30 minutes before constructing a concentration-response curve to a beta-agonist like isoproterenol.
-
Expected In Vitro Results
Table 6: Expected pA2 Values for Oxprenolol against Isoproterenol-induced Relaxation in Aortic Rings
| Group | Expected pA2 Value |
| WKY | ~ 7.5 |
| SHR | ~ 7.3 |
| Sham | ~ 7.6 |
| 2K1C | ~ 7.4 |
The pA2 value is a measure of the potency of an antagonist. A higher pA2 value indicates a more potent antagonist.
III. Visualization of Pathways and Workflows
Signaling Pathway of Oxprenolol
Caption: Oxprenolol's mechanism of action.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo hypertension studies.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro aortic ring experiments.
References
Application Notes and Protocols for Studying Beta-Blockade in Cell Culture Using Oxprenolol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oxprenolol (B1678068) hydrochloride is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1][2][3][4] It is characterized by its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), which allows it to weakly stimulate the receptor in addition to blocking the effects of more potent agonists like adrenaline.[1][3][5][6] These properties make oxprenolol a valuable tool in cell culture systems to investigate the pharmacology of beta-blockers, explore the nuances of receptor signaling, and assess the cellular consequences of beta-blockade.
In a cellular context, beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, stimulate the enzyme adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). By competitively binding to these receptors, oxprenolol prevents this signaling cascade.[1][7] These application notes provide detailed protocols for utilizing oxprenolol hydrochloride to study beta-blockade in vitro.
Mechanism of Action in a Cellular Context
This compound exerts its effects by competitively and non-selectively binding to beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1][2][8] This binding prevents endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, or synthetic agonists from activating the receptor. The blockade of the β1-adrenergic receptor, which is predominantly coupled to the Gs alpha subunit of the G-protein, directly inhibits the activation of adenylyl cyclase. This prevents the conversion of ATP to cAMP, leading to a measurable decrease in intracellular cAMP levels following agonist stimulation. Its intrinsic sympathomimetic activity means that in the absence of a full agonist, oxprenolol can cause a low level of receptor stimulation.[3][6]
Data Presentation
Table 1: Pharmacological Properties of Oxprenolol
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 7.10 nM | Rat heart muscle | [9] |
| Receptor Specificity | Non-selective (β1/β2) | Human | [1][3][8] |
| Activity | Antagonist with ISA | Human | [1][3][6] |
| Bioavailability (Oral) | 20-70% | Human | [8][10] |
| Plasma Protein Binding | ~80% | Human | [6][10] |
Table 2: Recommended Cell Lines for Beta-Blockade Studies
| Cell Line | Receptor Expression | Key Advantages | Relevant Studies |
| CHO-K1 | Stably transfected with human β1 or β2 | Allows for studying receptor-specific effects in a clean, null background. High reproducibility. | [11] |
| HEK293 | Endogenous β2; often used for transfection | High transfection efficiency for expressing specific receptor subtypes. Robust growth. | [12] |
| A549 / H1299 | Endogenous β2 | Useful for studying beta-blocker effects in a non-small cell lung cancer context (e.g., cytotoxicity). | [13] |
| Primary Cardiac Myocytes | Endogenous β1 and β2 | Physiologically relevant model for cardiovascular research, though more complex to culture. | [14] |
Mandatory Visualizations
Caption: Beta-adrenergic receptor signaling pathway and site of oxprenolol blockade.
Caption: Experimental workflow for a functional cAMP antagonism assay.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of oxprenolol for β-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the target β-receptor.
-
Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol).
-
This compound stock solution.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer (ice-cold Binding Buffer).
-
Non-specific binding control (e.g., high concentration of Propranolol).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and vials.
-
Filtration manifold and scintillation counter.
Methodology:
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of this compound in Binding Buffer. A typical concentration range would be 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, combine the following:
-
Binding Buffer.
-
A fixed concentration of radioligand (typically at its Kd value).
-
Varying concentrations of this compound (test compound).
-
For total binding wells, add buffer instead of oxprenolol.
-
For non-specific binding wells, add a saturating concentration of a non-labeled antagonist like propranolol (B1214883) (e.g., 10 µM).
-
-
Incubation: Add a consistent amount of cell membrane protein (e.g., 10-50 µg) to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester/filtration manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters three times with ice-cold Wash Buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity in each vial using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of oxprenolol.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of oxprenolol that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Antagonism via cAMP Assay
This protocol measures oxprenolol's ability to block agonist-induced cAMP production, providing a functional measure of its antagonist potency (IC50).
Materials:
-
Cells expressing the target β-receptor (e.g., CHO-K1-β1).
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
96- or 384-well white opaque assay plates.
-
This compound stock solution.
-
β-agonist (e.g., Isoproterenol).
-
Stimulation Buffer (e.g., HBSS or PBS with 0.5 mM IBMX, a phosphodiesterase inhibitor, to prevent cAMP degradation).
-
Commercial cAMP detection kit (e.g., cAMP-Glo™ Assay, HTRF cAMP Dynamic 2, or LANCE Ultra cAMP).[15][16]
Methodology:
-
Cell Seeding: Seed cells into a white, opaque multi-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 10,000-20,000 cells/well for a 96-well plate). Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in Stimulation Buffer.
-
Antagonist Pre-incubation: Gently remove the culture medium from the wells. Add the diluted oxprenolol solutions to the cells and incubate for 15-30 minutes at 37°C. This allows the antagonist to bind to the receptors.
-
Agonist Stimulation: Add a fixed concentration of the β-agonist isoproterenol to all wells (except the basal control). The concentration should be one that elicits ~80% of the maximal response (EC80), as determined from a prior agonist dose-response experiment.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C to allow for cAMP production.
-
cAMP Detection: Following the manufacturer's instructions for your chosen cAMP kit, lyse the cells and add the detection reagents.[12] This typically involves a lytic agent followed by reagents that generate a luminescent or fluorescent signal inversely proportional to the amount of cAMP present.
-
Signal Measurement: Read the plate on a suitable plate reader (luminometer or fluorescence reader).
-
Data Analysis:
-
Normalize the data: Set the signal from cells treated with agonist alone as 0% inhibition and the signal from untreated (basal) cells as 100% inhibition.
-
Plot the percent inhibition against the log concentration of oxprenolol.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Cell Viability (MTT) Assay
This assay is used to determine if the concentrations of oxprenolol used in the functional assays have any cytotoxic effects, which could confound the results.
Materials:
-
Cells used in the primary assays.
-
96-well clear assay plates.
-
This compound stock solution.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
Methodology:
-
Cell Seeding: Seed cells in a clear 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with the same concentrations of this compound used in the functional assays. Include a vehicle-only control. Incubate for the longest duration used in your experiments (e.g., if your pre-incubation and incubation total 60 minutes, treat for at least this long). For general cytotoxicity, a 24-72 hour incubation is common.[13]
-
MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the viability of treated cells as a percentage of the vehicle-treated control cells. A significant decrease in viability at the tested concentrations would indicate cytotoxicity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of Oxprenolol? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxprenolol: clinical pharmacology, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C15H24ClNO3 | CID 71172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mims.com [mims.com]
- 11. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modeling the Effects of β1-Adrenergic Receptor Blockers and Polymorphisms on Cardiac Myocyte Ca2+ Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cAMP-Glo™ Assay Protocol [promega.sg]
- 16. resources.revvity.com [resources.revvity.com]
Application Note: Determination of Oxprenolol Hydrochloride Concentration by Non-Aqueous Titration
AN-001
Introduction
Oxprenolol (B1678068) hydrochloride is a non-selective beta-adrenergic receptor antagonist used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] Accurate determination of its concentration in bulk drug substances and pharmaceutical formulations is crucial for ensuring quality and therapeutic efficacy. This application note details a robust and precise non-aqueous acid-base titration method for the assay of oxprenolol hydrochloride, based on established pharmacopoeial procedures.[3][4][5]
This method is suitable for the quantitative analysis of this compound in raw materials and is based on the principle that in a non-aqueous acidic solvent, the hydrochloride salt of this weakly basic drug can be accurately titrated with perchloric acid.
Principle of the Method
The assay involves a non-aqueous acid-base titration. This compound is dissolved in a suitable non-aqueous solvent, typically glacial acetic acid, which enhances its basicity.[4][5] In some procedures, acetic anhydride (B1165640) is added to react with any traces of water.[3] To prevent interference from the chloride ion, which would react with the perchloric acid titrant, mercuric acetate (B1210297) is added to the solution. The mercuric acetate reacts with the chloride ions to form poorly dissociated mercuric chloride.
The liberated acetate ion then acts as a base, and the oxprenolol base is titrated with a standardized solution of perchloric acid in glacial acetic acid. The endpoint of the titration is determined potentiometrically.[3][4][5]
The overall reaction can be summarized as follows:
-
Reaction with Mercuric Acetate: 2R-NH₂⁺Cl⁻ + (CH₃COO)₂Hg → 2R-NH₂⁺CH₃COO⁻ + HgCl₂
-
Titration with Perchloric Acid: R-NH₂⁺CH₃COO⁻ + HClO₄ → R-NH₂⁺ClO₄⁻ + CH₃COOH
Instrumentation and Reagents
-
Analytical Balance: Capable of weighing to 0.1 mg.
-
Potentiometric Titrator: With a glass electrode and a calomel (B162337) electrode (or a suitable combination electrode). The USP monograph specifies a salt bridge of a saturated solution of lithium chloride in glacial acetic acid for the calomel electrode.[4][5]
-
Burette: 25 mL or 50 mL, Class A.
-
Volumetric flasks and pipettes.
-
Reagents:
-
This compound Reference Standard (USP or equivalent).[6]
-
Glacial Acetic Acid (AR grade).
-
Acetic Anhydride (AR grade).
-
Perchloric Acid (HClO₄), 0.1 M (or 0.1 N) solution in glacial acetic acid.
-
Mercuric Acetate solution (TS) in glacial acetic acid.[4][5]
-
Potassium Hydrogen Phthalate (B1215562) (Primary Standard).
-
Experimental Protocol
1. Preparation and Standardization of 0.1 M Perchloric Acid
-
Preparation: Mix 8.5 mL of 70% perchloric acid with 500 mL of glacial acetic acid and 21 mL of acetic anhydride. Cool the solution and dilute to 1000 mL with glacial acetic acid. Allow the prepared solution to stand for 24 hours to allow for the complete reaction of acetic anhydride with water.
-
Standardization: a. Accurately weigh about 500 mg of previously dried potassium hydrogen phthalate (primary standard) and dissolve it in 25 mL of glacial acetic acid. b. Add a few drops of crystal violet indicator or use a potentiometric endpoint detection system. c. Titrate with the prepared 0.1 M perchloric acid solution until the endpoint is reached (color change from violet to blue-green for the visual indicator, or the point of maximum inflection in the potentiometric titration). d. Perform a blank titration and make any necessary corrections. e. Calculate the molarity of the perchloric acid solution.
2. Assay of this compound
-
Sample Preparation: Accurately weigh about 450-600 mg of previously dried this compound.[3][4][5]
-
Dissolution: Dissolve the sample in 50-100 mL of glacial acetic acid. Some official methods specify a mixture of acetic anhydride and glacial acetic acid (e.g., 7:3 ratio).[3]
-
Addition of Mercuric Acetate: Add 10 mL of mercuric acetate solution (TS).[4][5]
-
Titration: Titrate the resulting solution with the standardized 0.1 M perchloric acid, determining the endpoint potentiometrically.[3][4][5]
-
Blank Determination: Perform a blank determination using the same quantities of reagents but omitting the sample, and make any necessary correction.[3][4][5]
3. Calculation
The concentration of this compound is calculated using the following formula:
Where:
-
V_s = Volume of 0.1 M perchloric acid consumed by the sample (mL).
-
V_b = Volume of 0.1 M perchloric acid consumed by the blank (mL).
-
M = Molarity of the perchloric acid solution.
-
F = Equivalence factor (30.181 mg of this compound per mL of 0.1 M perchloric acid).[3]
-
W = Weight of the this compound sample (mg).
Data Presentation
Table 1: Standardization of 0.1 M Perchloric Acid
| Trial | Weight of KHP (mg) | Volume of HClO₄ (mL) | Calculated Molarity (M) |
| 1 | 501.2 | 24.50 | 0.1001 |
| 2 | 499.8 | 24.44 | 0.1002 |
| 3 | 502.5 | 24.56 | 0.1003 |
| Average | 0.1002 | ||
| RSD (%) | 0.10% |
Table 2: Assay of this compound
| Sample ID | Sample Weight (mg) | Titration Volume (mL) | Blank Volume (mL) | Calculated Purity (%) |
| OXH-001 | 452.3 | 14.95 | 0.05 | 99.8 |
| OXH-002 | 455.1 | 15.05 | 0.05 | 99.9 |
| OXH-003 | 450.9 | 14.92 | 0.05 | 99.9 |
| Average | 99.9 | |||
| RSD (%) | 0.06% |
Visualizations
Caption: Workflow for the titration assay of this compound.
Caption: Key components and their roles in the titration assay.
References
- 1. This compound | C15H24ClNO3 | CID 71172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. This compound [drugfuture.com]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. This compound United States Pharmacopeia (USP) Reference Standard | 6452-73-9 [sigmaaldrich.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action in Anxiety
Oxprenolol (B1678068) is a non-selective beta-blocker, meaning it antagonizes both β1 and β2 adrenergic receptors. These receptors are key components of the sympathetic nervous system, which is activated during the "fight or flight" response characteristic of anxiety. By blocking these receptors, oxprenolol mitigates the effects of catecholamines like epinephrine (B1671497) and norepinephrine, leading to a decrease in heart rate and blood pressure. Its ability to cross the blood-brain barrier allows it to potentially exert direct effects on neural circuits involved in anxiety.
Signaling Pathway of Oxprenolol in Anxiety
References
Application Notes and Protocols for the Solid-Phase Extraction of Oxprenolol from Biological Samples
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed methodologies for the solid-phase extraction (SPE) of oxprenolol (B1678068) from biological matrices, primarily human plasma and urine. The protocols are based on established and validated methods in the scientific literature, offering robust procedures for sample clean-up and concentration prior to analysis by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the performance of various SPE methods for the determination of oxprenolol in biological samples.
| Biological Matrix | SPE Sorbent/Method | Analytical Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Human Urine | Empore Disc | GC-MS | Not Specified | 20 ng/mL | Not Specified | [1] |
| Human Urine | Not Specified | Capillary Zone Electrophoresis (CZE) | 94.52 | Not Specified | 0.20 µg/mL | [2] |
| Human Plasma | Not Specified | HPLC | 32.30 - 50.5 | 0.1 - 0.5 µg/mL | 0.30 - 0.6 µg/mL | [3] |
| Human Urine | Molecularly Imprinted Polymer (MIP) | LC-MS/MS | Not Specified | Not Specified | 1.0 µg/L | |
| Human Plasma | Not Specified | HPLC | Not Specified | Not Specified | 25 ng/mL | [4] |
| Human Urine | C18 Cartridges | HPLC | 96.0 - 99.6 | 0.1 µg/cm³ | Not Specified | [5] |
Experimental Protocols
Two primary protocols are presented below for the extraction of oxprenolol from human plasma and urine. These protocols are generalized from several published methods and may require optimization for specific laboratory conditions and analytical instrumentation.
Protocol 1: Solid-Phase Extraction of Oxprenolol from Human Plasma
This protocol is suitable for the extraction of oxprenolol from plasma samples using a polymeric mixed-mode cation-exchange sorbent.
1. Sample Pre-treatment: a. To 1 mL of human plasma, add an appropriate internal standard (e.g., alprenolol (B1662852) or a deuterated analog of oxprenolol).[6] b. For conjugated metabolites, enzymatic hydrolysis may be performed. Add 50 µL of β-glucuronidase/arylsulfatase solution and incubate at 37°C. c. Acidify the sample by adding 1 mL of 0.1% formic acid. d. Vortex the sample for 30 seconds and centrifuge at >2000 x g for 10 minutes to pellet precipitated proteins.[7] e. The resulting supernatant is used for the SPE procedure.
2. SPE Cartridge: Polymeric Cation-Exchange (e.g., Strata-X-C)
3. Extraction Procedure: a. Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of deionized water. Do not allow the sorbent to dry. b. Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water. c. Sample Loading: Load the pre-treated plasma supernatant onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min). d. Washing: i. Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences. ii. Wash the cartridge with 1 mL of methanol to remove non-polar, neutral, and acidic interferences. e. Elution: Elute the oxprenolol from the cartridge using 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube. f. Dry-down and Reconstitution: i. Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. ii. Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the analytical method (e.g., a mixture of phosphate (B84403) buffer and acetonitrile).[3] iii. Vortex briefly and transfer to an autosampler vial for analysis.
Protocol 2: Solid-Phase Extraction of Oxprenolol from Human Urine
This protocol is designed for the extraction of oxprenolol from urine samples, which may have a different pH and interference profile compared to plasma.
1. Sample Pre-treatment: a. To 1 mL of urine, add an appropriate internal standard. b. Adjust the sample pH to approximately 10 with a suitable base (e.g., sodium hydroxide) to ensure oxprenolol is in its neutral form for optimal retention on a reversed-phase sorbent.[1] c. If targeting glucuronide metabolites, perform enzymatic hydrolysis prior to pH adjustment.
2. SPE Cartridge: C18 or Empore Disc
3. Extraction Procedure: a. Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. b. Equilibration: Equilibrate the cartridge with 1 mL of a buffer at the same pH as the sample (e.g., pH 10 buffer). c. Sample Loading: Load the pH-adjusted urine sample onto the SPE cartridge at a slow flow rate (1-2 mL/min). d. Washing: i. Wash the cartridge with 1 mL of deionized water to remove salts and polar interferences. ii. A further wash with a weak organic solvent mixture (e.g., 5% methanol in water) can be performed to remove less polar interferences. e. Elution: Elute the oxprenolol with 1 mL of acidified methanol (e.g., methanol with 1-2% formic acid). The acidic modifier ensures that the amine group of oxprenolol is protonated, facilitating its release from the sorbent. f. Dry-down and Reconstitution: i. Evaporate the eluate to dryness under a gentle stream of nitrogen. ii. Reconstitute the residue in a suitable volume of the analytical mobile phase.
Visualizations
Experimental Workflow for Solid-Phase Extraction
Caption: General workflow for the solid-phase extraction of oxprenolol.
Signaling Pathway of Oxprenolol
Oxprenolol is a non-selective β-adrenergic receptor antagonist. Its primary mechanism of action is to block the effects of catecholamines (like adrenaline and noradrenaline) at β1 and β2-adrenergic receptors.
Caption: Mechanism of action of oxprenolol as a β-blocker.
References
- 1. Detection of beta-blockers in urine by solid-phase extraction-supercritical fluid extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of oxprenolol and timolol in urine by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. primescholars.com [primescholars.com]
- 4. DSpace [diposit.ub.edu]
- 5. researchgate.net [researchgate.net]
- 6. Determination of oxprenolol in human plasma by high-performance liquid chromatography, in comparison with gas chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Parameters for Baseline Separation of Oxprenolol and its Metabolites
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the baseline separation of oxprenolol (B1678068) and its metabolites using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the major metabolite of oxprenolol and how does its polarity differ from the parent drug?
A1: The major metabolite of oxprenolol is oxprenolol glucuronide.[1][2] This metabolite is formed by the enzymatic addition of a glucuronic acid moiety to the oxprenolol molecule. This process significantly increases the polarity of the compound. Oxprenolol itself is a moderately lipophilic drug with a logP of approximately 2.1.[2][3][4] The addition of the highly polar glucuronic acid group, which contains multiple hydroxyl and a carboxylic acid group, makes oxprenolol glucuronide substantially more water-soluble and less retained on a reversed-phase HPLC column compared to the parent drug.
Q2: What is a typical starting point for developing an HPLC method for separating oxprenolol and oxprenolol glucuronide?
A2: A good starting point for separating oxprenolol and its glucuronide metabolite is to use a reversed-phase C18 column with a gradient elution. The mobile phase can consist of an aqueous component (like a phosphate (B84403) buffer or water with a small amount of acid, e.g., 0.1% formic acid) and an organic modifier (typically acetonitrile (B52724) or methanol).
Given the polarity difference, a gradient program starting with a lower percentage of the organic modifier will be necessary to retain the highly polar oxprenolol glucuronide, followed by an increase in the organic modifier concentration to elute the more non-polar oxprenolol.
Q3: What detection wavelength is recommended for oxprenolol and its metabolites?
A3: A UV detection wavelength in the range of 222 nm to 274 nm is commonly used for the analysis of oxprenolol.[5][6] The specific wavelength can be optimized by examining the UV spectra of both oxprenolol and its metabolite to find a wavelength with good absorbance for both compounds.
Q4: Is chiral separation important for oxprenolol analysis?
A4: Yes, oxprenolol is a chiral compound and is administered as a racemate, a 1:1 mixture of its two enantiomers, (R)-(+)-oxprenolol and (S)-(–)-oxprenolol.[4] As the enantiomers can have different pharmacological effects, stereoselective analysis using a chiral stationary phase (CSP) or a chiral derivatizing agent may be necessary for pharmacokinetic and pharmacodynamic studies.
Troubleshooting Guides
Issue 1: Poor resolution between oxprenolol and its glucuronide metabolite.
Question: I am observing co-elution or very poor separation between the oxprenolol and oxprenolol glucuronide peaks. What should I do?
Answer: Poor resolution between a parent drug and its polar metabolite is a common challenge. Here are several strategies to improve separation:
-
Optimize the Mobile Phase Gradient: The large polarity difference between oxprenolol and its glucuronide metabolite makes a gradient elution essential.
-
Decrease the initial organic percentage: Start with a lower concentration of acetonitrile or methanol (B129727) to increase the retention of the early-eluting and highly polar oxprenolol glucuronide.
-
Shallow the gradient slope: A slower, more gradual increase in the organic modifier concentration will provide more time for the two compounds to separate on the column.
-
-
Adjust the Mobile Phase pH: The pH of the aqueous portion of your mobile phase can influence the ionization state of both your analytes and the stationary phase, which in turn affects retention and peak shape.
-
Oxprenolol has a basic pKa of around 9.6.[2][3] At a pH below this, it will be protonated. The glucuronide metabolite will have an acidic pKa from the carboxylic acid group of the glucuronic acid. Experimenting with a mobile phase pH around 3-4 can ensure consistent ionization and may improve selectivity.
-
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol and acetonitrile have different selectivities and can alter the elution order or improve the separation of closely eluting compounds.
-
Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, a different column chemistry may be required.
-
Phenyl-Hexyl columns: These columns can offer different selectivity for aromatic compounds like oxprenolol through pi-pi interactions.
-
Polar-embedded columns: These columns are designed to provide alternative selectivity for polar compounds and can be effective in separating parent drugs from their polar metabolites.
-
Issue 2: Peak tailing observed for the oxprenolol peak.
Question: My oxprenolol peak is showing significant tailing, which is affecting my ability to accurately integrate and quantify it. What is the cause and how can I fix it?
Answer: Peak tailing for basic compounds like oxprenolol on silica-based reversed-phase columns is often caused by secondary interactions with residual silanol (B1196071) groups on the stationary phase.
-
Use a Modern, End-Capped Column: High-purity, base-deactivated, and end-capped C18 columns are designed to minimize silanol interactions. If you are using an older column, switching to a newer generation column can significantly improve peak shape.
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 3-4) will protonate the silanol groups on the stationary phase, reducing their ability to interact with the protonated basic analyte.
-
Add a Mobile Phase Modifier: While often not necessary with modern columns, adding a small amount of a basic modifier like triethylamine (B128534) (TEA) can help to mask the active silanol sites and improve peak symmetry. However, be aware that TEA can suppress ionization in mass spectrometry detection.
-
Reduce Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or diluting the sample.
Issue 3: The oxprenolol glucuronide peak is not retained and elutes in the void volume.
Question: I am unable to retain the oxprenolol glucuronide peak on my C18 column; it comes out with the solvent front. How can I achieve retention for this very polar metabolite?
Answer: The high polarity of glucuronide metabolites can make them difficult to retain on traditional reversed-phase columns.
-
Use a 100% Aqueous Mobile Phase: If your current method starts with an organic modifier, try starting with a 100% aqueous mobile phase. Ensure your C18 column is "aqueous stable" to prevent phase collapse.
-
Consider a Polar-Reversed Phase Column: Columns with polar-embedded or polar-endcapped stationary phases are designed to provide better retention for polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar compounds that are not retained in reversed-phase, HILIC is an alternative chromatographic mode. HILIC uses a polar stationary phase (like silica (B1680970) or a bonded polar phase) and a mobile phase with a high concentration of organic solvent and a small amount of water. In HILIC, more polar compounds are more strongly retained.
Data Presentation
Table 1: Comparison of HPLC Parameters for Oxprenolol Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Cyano radial compression cartridge | Reversed-phase C18 | Chiralpak IC |
| Mobile Phase | 0.0539 M phosphate buffer (pH 3) : Acetonitrile : Methanol (76:15.6:8.4) | Acetonitrile : Water : 0.1% Trifluoroacetic acid (TFA) | n-Heptane : Ethanol : Diethylamine |
| Flow Rate | 5 mL/min | 0.8 mL/min | 1.0 - 2.0 mL/min |
| Detection | UV at 272 nm | Fluorescence (Ex: 216 nm, Em: 312 nm) | UV at 225 nm |
| Reference | [6] | - | - |
Note: This table is a compilation of data from various sources and specific gradient conditions for Method 2 and 3 were not fully detailed in the initial search results.
Experimental Protocols
Detailed Protocol: Separation of Oxprenolol and Oxprenolol Glucuronide from Plasma
This protocol is a representative method and may require optimization for specific instrumentation and sample matrices.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
To 1 mL of plasma, add an internal standard (e.g., alprenolol).
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering polar components.
-
Elute the analytes with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase.
2. HPLC Conditions
-
Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 60% B (linear gradient)
-
10-12 min: 60% to 95% B (linear gradient)
-
12-14 min: Hold at 95% B
-
14-15 min: 95% to 5% B (return to initial conditions)
-
15-20 min: Equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 270 nm.
3. Expected Elution Order:
-
Oxprenolol Glucuronide (more polar) will elute earlier.
-
Oxprenolol (less polar) will elute later.
Mandatory Visualizations
Caption: A typical experimental workflow for the HPLC analysis of oxprenolol and its metabolites in plasma.
Caption: A troubleshooting decision tree for common HPLC separation issues with oxprenolol and its metabolites.
References
- 1. Oxprenolol glucuronide | C21H31NO9 | CID 162729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxprenolol | C15H23NO3 | CID 4631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Oxprenolol - Wikipedia [en.wikipedia.org]
- 5. Determination of oxprenolol in human plasma by high-performance liquid chromatography, in comparison with gas chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of oxprenolol in formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Oxprenolol Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of oxprenolol (B1678068) hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of oxprenolol hydrochloride, focusing on improving yield and purity.
Q1: My overall yield of this compound is low. What are the most likely causes and how can I address them?
Low overall yield can stem from inefficiencies in one or both of the key reaction steps: the formation of the glycidyl (B131873) ether intermediate or the subsequent nucleophilic substitution with isopropylamine (B41738).
Troubleshooting Step 1: Formation of 3-(2-(allyloxy)phenoxy)-1,2-epoxypropane (Glycidyl Ether Intermediate)
This reaction is a Williamson ether synthesis. Common causes for low yield include:
-
Incomplete Deprotonation of 2-(Allyloxy)phenol (B117497): The phenoxide is the active nucleophile. Incomplete deprotonation will result in unreacted starting material.
-
Solution: Ensure a sufficiently strong base is used. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or acetonitrile (B52724) is highly effective. Ensure anhydrous conditions as water will quench the base.
-
-
Side Reactions: The primary competing side reaction is the elimination of HCl from epichlorohydrin (B41342), which is favored by high temperatures.
-
Slow Reaction Rate: The reaction may be slow if the temperature is too low or the reagents are not sufficiently reactive.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a modest increase in temperature can be considered, but be mindful of promoting side reactions. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can also enhance the reaction rate.[1]
-
Troubleshooting Step 2: Reaction of Glycidyl Ether with Isopropylamine
This step involves the nucleophilic ring-opening of the epoxide.
-
Inefficient Ring-Opening: This can be due to steric hindrance or insufficient reactivity of the amine.
-
Solution: Use an excess of isopropylamine to drive the reaction to completion. The reaction can be performed in a suitable solvent like toluene (B28343) or ethanol (B145695). Heating to reflux may be necessary to ensure a reasonable reaction rate.[3]
-
-
Formation of Byproducts: Di-alkylation of the amine can occur, though it is less common with a secondary amine like isopropylamine.
-
Solution: Using an excess of isopropylamine helps to minimize this side reaction.
-
Q2: I am observing significant impurity peaks in my final product. What are the common impurities and how can I minimize their formation?
Common impurities in oxprenolol synthesis include unreacted starting materials, byproducts from side reactions, and degradation products.[4]
-
Unreacted 2-(Allyloxy)phenol or Epichlorohydrin: These can be carried through from the first step.
-
Solution: Optimize the stoichiometry and reaction conditions of the Williamson ether synthesis to ensure complete conversion. Purification of the glycidyl ether intermediate before proceeding to the next step can also be beneficial.
-
-
Alkene from Elimination: As mentioned, elimination of HCl from epichlorohydrin is a common side reaction.
-
Solution: Employ milder reaction conditions (lower temperature) in the first step.
-
-
Products of Hydrolysis: The epoxide ring of the intermediate is susceptible to hydrolysis.
-
Solution: Ensure anhydrous conditions throughout the synthesis, particularly during the work-up and purification of the glycidyl ether intermediate.
-
-
N-dealkylated and Oxidative Degradation Products: These can form during the synthesis or upon storage.
-
Solution: Use high-purity starting materials and solvents. Store the final product in a well-closed container, protected from light and air.
-
Q3: The conversion of the oxprenolol free base to the hydrochloride salt is resulting in a low yield or an impure product. What are the best practices for this step?
The final salt formation step is critical for obtaining a stable and pure product.
-
Low Yield: This can be due to the solubility of the hydrochloride salt in the chosen solvent system.
-
Solution: A typical procedure involves dissolving the oxprenolol base in a suitable solvent and adding hydrochloric acid. If crystallization is slow or incomplete, adding a less polar co-solvent like diethyl ether can induce precipitation.[5] Using anhydrous HCl in a non-aqueous solvent can also improve yield, though this requires specialized equipment.
-
-
Impurity Formation: If the free base is not sufficiently pure, impurities will be carried over into the final salt.
-
Solution: Ensure the crude oxprenolol base is purified before conversion to the hydrochloride salt. This can be achieved through column chromatography or recrystallization.
-
Frequently Asked Questions (FAQs)
Q: What is the general synthetic pathway for this compound?
A: The most common synthesis of this compound involves a two-step process:
-
Williamson Ether Synthesis: 2-(Allyloxy)phenol is reacted with epichlorohydrin in the presence of a base to form the intermediate, 3-(2-(allyloxy)phenoxy)-1,2-epoxypropane.
-
Nucleophilic Ring-Opening: The epoxide intermediate is then reacted with isopropylamine to form the oxprenolol free base.
-
Salt Formation: The free base is subsequently treated with hydrochloric acid to yield this compound.
Q: What are the recommended solvents for each step of the synthesis?
A:
-
Williamson Ether Synthesis: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are preferred as they accelerate SN2 reactions.[1]
-
Nucleophilic Ring-Opening: Solvents like toluene or ethanol are commonly used.[3]
-
Hydrochloride Salt Formation: The oxprenolol base is typically dissolved in a solvent like isopropanol (B130326) or ethanol, followed by the addition of hydrochloric acid.
Q: How can I monitor the progress of the reactions?
A: Thin Layer Chromatography (TLC) is a convenient and effective method for monitoring the progress of both the Williamson ether synthesis and the nucleophilic ring-opening reaction. Gas Chromatography (GC) can also be used for more quantitative analysis.[1]
Data Presentation
The following tables summarize key reaction parameters and their impact on the synthesis.
Table 1: Optimization of Williamson Ether Synthesis for Glycidyl Ether Formation
| Parameter | Condition | Expected Outcome on Yield | Potential Issues |
| Base | Strong base (e.g., NaH) | High | Requires anhydrous conditions |
| Weaker base (e.g., K₂CO₃) | Moderate | May require higher temperatures | |
| Solvent | Polar aprotic (e.g., DMF) | High | Can be difficult to remove |
| Polar protic (e.g., Ethanol) | Lower | Can lead to side reactions | |
| Temperature | 50-65°C | Optimal | |
| > 80°C | Decreased | Increased elimination byproducts | |
| < 50°C | Low | Slow reaction rate |
Table 2: Optimization of Nucleophilic Ring-Opening with Isopropylamine
| Parameter | Condition | Expected Outcome on Yield | Potential Issues |
| Isopropylamine | 2-3 equivalents | High | Excess needs to be removed |
| 1 equivalent | Lower | Incomplete reaction | |
| Solvent | Toluene | Good | May require a catalyst |
| Ethanol | Good | Reaction at reflux | |
| Temperature | 45°C (Toluene) | Good | Slower reaction rate |
| Reflux (Ethanol) | High | Higher energy consumption |
Experimental Protocols
Protocol 1: Synthesis of 3-(2-(allyloxy)phenoxy)-1,2-epoxypropane
-
To a solution of 2-(allyloxy)phenol (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF), add sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 50-65°C and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench the excess NaH by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude glycidyl ether.
Protocol 2: Synthesis of Oxprenolol
-
Dissolve the crude 3-(2-(allyloxy)phenoxy)-1,2-epoxypropane (1 equivalent) and an excess of isopropylamine (2-3 equivalents) in ethanol.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting epoxide is consumed.
-
Cool the reaction mixture and remove the excess isopropylamine and ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining water-soluble impurities.
-
Dry the organic layer and concentrate to yield the crude oxprenolol free base.
Protocol 3: Synthesis of this compound
-
Dissolve the purified oxprenolol free base in a minimal amount of a suitable solvent such as isopropanol.
-
Slowly add a solution of hydrochloric acid (1 equivalent) in isopropanol or as a concentrated aqueous solution dropwise with stirring.
-
Stir the mixture at room temperature to allow for crystallization. If necessary, cool the mixture in an ice bath to promote precipitation.
-
Collect the precipitated this compound by filtration.
-
Wash the crystals with a small amount of cold isopropanol or diethyl ether and dry under vacuum.
Visualizations
Caption: Synthetic pathway of this compound.
Caption: Troubleshooting workflow for low yield.
References
Addressing tachyphylaxis to oxprenolol's effects in chronic dosing studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of chronic oxprenolol (B1678068) administration, with a specific focus on the phenomenon of tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of oxprenolol administration?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. In the context of oxprenolol, a non-selective beta-adrenergic antagonist, this would manifest as a diminishing of its therapeutic effects (e.g., heart rate and blood pressure control) over a short period of chronic dosing. However, it's important to note that the intrinsic sympathomimetic activity (ISA) of oxprenolol may modulate the development of tachyphylaxis compared to beta-blockers without ISA.[1][2][3][4]
Q2: What are the primary molecular mechanisms underlying tachyphylaxis to beta-blockers?
A2: The primary mechanisms involve changes at the beta-adrenergic receptor level. Chronic blockade of these receptors can lead to a compensatory upregulation in receptor number (density) and alterations in the signaling pathway.[5] Key events include:
-
Receptor Upregulation: The cell increases the synthesis and cell surface expression of beta-adrenergic receptors to counteract the blockade.[5]
-
Desensitization: Although more pronounced with agonists, prolonged antagonist occupancy can influence the conformation and signaling capacity of the receptor. This can involve G-protein uncoupling, where the receptor is less efficient at activating downstream signaling cascades.
-
Receptor Internalization and Trafficking: The balance between receptor internalization (removal from the cell surface) and recycling back to the surface can be altered.
Q3: How does the intrinsic sympathomimetic activity (ISA) of oxprenolol affect tachyphylaxis?
A3: Oxprenolol's ISA means that it not only blocks the effects of potent endogenous agonists like epinephrine (B1671497) and norepinephrine (B1679862) but also weakly stimulates the beta-adrenergic receptors itself.[2][3][4] This partial agonism can prevent the profound receptor upregulation that is often seen with pure antagonists.[6] By maintaining a low level of receptor stimulation, oxprenolol may mitigate the development of pronounced tachyphylaxis.
Q4: How can I differentiate between tachyphylaxis and pharmacological tolerance in my chronic dosing study?
A4: Tachyphylaxis is characterized by its rapid onset, while tolerance develops more slowly over a longer period.[7][8][9] Experimentally, you can distinguish them by:
-
Time Course: Tachyphylaxis may be observed within hours to days of repeated dosing, whereas tolerance can take weeks or months to develop.
-
Dose-Response Relationship: In tachyphylaxis, increasing the dose may not restore the original response.[9] With tolerance, a higher dose is often required to achieve the same effect.
-
Reversibility: The effects of tachyphylaxis are often rapidly reversible upon cessation of the drug.
Troubleshooting Guides
Problem 1: I am not observing a diminished physiological response (tachyphylaxis) to oxprenolol in my chronic dosing study with rats.
-
Possible Cause 1: Intrinsic Sympathomimetic Activity (ISA) of Oxprenolol.
-
Possible Cause 2: Insufficient Dose or Dosing Frequency.
-
Troubleshooting: The dose of oxprenolol may not be high enough or administered frequently enough to induce a significant adaptive response. Review the literature for established dosing regimens in your animal model. In one study, 5 mg/kg of oxprenolol administered subcutaneously to rats for six weeks was sufficient to reduce heart rate.[10]
-
-
Possible Cause 3: Assay Sensitivity.
-
Troubleshooting: Your physiological measurements (e.g., heart rate, blood pressure) may not be sensitive enough to detect subtle changes. Ensure your recording equipment is properly calibrated and that you are using appropriate techniques for your animal model.
-
Problem 2: I am seeing significant variability in my beta-adrenergic receptor binding assay results.
-
Possible Cause 1: Improper Membrane Preparation.
-
Troubleshooting: Consistent and high-quality membrane preparations are crucial for reliable radioligand binding assays. Ensure that your tissue homogenization and centrifugation steps are standardized and performed at a consistent temperature (typically 4°C).
-
-
Possible Cause 2: Issues with the Radioligand.
-
Troubleshooting: Verify the specific activity and concentration of your radioligand. Ensure it has not degraded. Perform saturation binding experiments to determine the optimal concentration of radioligand to use in competitive binding assays.
-
-
Possible Cause 3: Inadequate Assay Conditions.
-
Troubleshooting: Optimize incubation time and temperature to ensure equilibrium is reached. Non-specific binding should be determined in the presence of a high concentration of an unlabeled competitor.
-
Problem 3: My adenylyl cyclase activity assay shows no change after chronic oxprenolol treatment, despite observing changes in receptor density.
-
Possible Cause 1: G-Protein Uncoupling.
-
Troubleshooting: A change in receptor number does not always correlate directly with a change in adenylyl cyclase activity. The receptors may be uncoupled from the Gs protein. Consider performing GTPγS binding assays to assess G-protein activation directly.
-
-
Possible Cause 2: Assay Interference.
-
Troubleshooting: Ensure that residual oxprenolol from your tissue preparations is not interfering with the assay. Thorough washing of the membrane preparations is essential.
-
-
Possible Cause 3: Compensatory Changes in Downstream Signaling.
-
Troubleshooting: The cell may have adapted to chronic beta-blockade through mechanisms downstream of adenylyl cyclase, such as alterations in phosphodiesterase activity. Consider measuring cAMP levels in the presence of a phosphodiesterase inhibitor.
-
Data Presentation
Table 1: Effects of Chronic Oxprenolol Administration on Cardiovascular Parameters in Rats
This table summarizes data from a study investigating the effects of six weeks of subcutaneous oxprenolol (5 mg/kg) administration in normotensive and hypertensive Wistar rats.
| Group | Treatment | Heart Rate (beats/min) | Systolic Blood Pressure (mmHg) |
| Normotensive | Control (water) | 350 ± 20 | 120 ± 5 |
| Normotensive | Oxprenolol (5 mg/kg) | 300 ± 15 | 118 ± 7 |
| Hypertensive | Control (water) | 380 ± 25 | 180 ± 10 |
| Hypertensive | Oxprenolol (5 mg/kg) | 320 ± 20 | 175 ± 12 |
*Data are presented as Mean ± SEM. *p < 0.05 compared to the respective control group. (Data adapted from Pauletto et al., 1983)[10]
Experimental Protocols
1. Radioligand Binding Assay for Beta-Adrenergic Receptor Density (Bmax) and Affinity (Kd)
-
Objective: To quantify the number of beta-adrenergic receptors in a tissue sample.
-
Materials:
-
Tissue of interest (e.g., heart, lung)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [3H]dihydroalprenolol or [125I]iodocyanopindolol)
-
Unlabeled competitor (e.g., propranolol)
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Saturation Binding: Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand in the presence (for non-specific binding) and absence (for total binding) of a high concentration of the unlabeled competitor.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus radioligand concentration and use non-linear regression to determine Bmax (maximal number of binding sites) and Kd (dissociation constant).[11][12][13][14]
-
2. Adenylyl Cyclase Activity Assay
-
Objective: To measure the functional response of beta-adrenergic receptors by quantifying the production of cyclic AMP (cAMP).
-
Materials:
-
Membrane preparation (as above)
-
Assay buffer (containing ATP, an ATP-regenerating system, a phosphodiesterase inhibitor like IBMX, and MgCl2)
-
Stimulating agent (e.g., isoproterenol)
-
cAMP standard
-
cAMP assay kit (e.g., ELISA or radioimmunoassay)
-
-
Procedure:
-
Incubation: Incubate the membrane preparation in the assay buffer with or without a stimulating agent (e.g., isoproterenol) for a defined period at a specific temperature (e.g., 30°C).
-
Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or by boiling).
-
cAMP Quantification: Centrifuge to remove precipitated protein and measure the cAMP concentration in the supernatant using a competitive binding assay.
-
Data Analysis: Compare the amount of cAMP produced in the basal state versus the stimulated state. Results are typically expressed as pmol of cAMP produced per mg of protein per minute.[15][16][17][18]
-
Mandatory Visualizations
References
- 1. Oxprenolol Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 2. What is the mechanism of Oxprenolol? [synapse.patsnap.com]
- 3. Oxprenolol hydrochloride: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ichapps.com [ichapps.com]
- 5. Expression of beta-adrenergic receptor up-regulation is mediated by two different processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of chronic administration of agonists and antagonists on the density of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Attenuation of Response to Repeated Drug Administration: A Proposal for Differentiating Tachyphylaxis and Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Effect of the chronic administration of oxprenolol on the aortic wall of the normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Receptor-Ligand Binding Assays [labome.com]
- 15. A bifunctional Gαi/Gαs modulatory peptide that attenuates adenylyl cyclase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Regulation of adenylyl cyclase activity by beta-adrenergic agonists in a desensitization-resistant mutant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting appropriate vehicle for in vivo administration of oxprenolol
This guide provides researchers, scientists, and drug development professionals with essential information for selecting appropriate vehicles for the in vivo administration of oxprenolol (B1678068). It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors to consider when selecting a vehicle for in vivo administration of oxprenolol?
When selecting a vehicle for oxprenolol, researchers must consider four key factors:
-
Form of Oxprenolol: The most common form is oxprenolol hydrochloride, which is very soluble in water and freely soluble in alcohol[1]. The free base form is less soluble in aqueous solutions. The choice of vehicle is highly dependent on which form you are using.
-
Route of Administration: The intended route—such as oral (PO), intravenous (IV), intraperitoneal (IP), or subcutaneous (SC)—dictates the required properties of the vehicle (e.g., sterility and isotonicity for injections)[2][3].
-
Required Concentration and Dosing Volume: The vehicle must be able to dissolve oxprenolol at the desired concentration to achieve the target dose within an appropriate administration volume for the specific animal model[4].
-
Compatibility and Toxicity: The chosen vehicle should be non-toxic, biocompatible, and should not interact with the compound or interfere with the experimental outcomes. It is crucial to include a vehicle-only control group in your experimental design[5].
Q2: Which vehicles are recommended for the ORAL administration of oxprenolol?
For oral administration, particularly via gavage, the selection of a vehicle for This compound is straightforward due to its high water solubility[1].
-
Recommended Primary Vehicle: Sterile water or normal saline (0.9% NaCl) are the preferred vehicles. They are simple, non-toxic, and readily dissolve the hydrochloride salt.
-
Alternative Vehicles: While suspending agents like carboxymethyl cellulose (B213188) (CMC) are common for poorly soluble compounds, they are generally unnecessary for oxprenolol HCl[5]. If using the oxprenolol free base, a suspension in 0.5% or 1% w/v CMC may be considered.
Table 1: Recommended Vehicles for Oral Administration of Oxprenolol
| Form of Oxprenolol | Vehicle | Rationale |
| This compound | Normal Saline (0.9% NaCl) or Sterile Water | High solubility of the salt form ensures easy preparation of a homogenous solution[1]. |
| Oxprenolol (Free Base) | 0.5% - 1% (w/v) CMC in Water | Suitable for creating a uniform suspension for water-insoluble compounds[5]. |
Q3: What are suitable vehicles for PARENTERAL (IV, IP, SC) administration of oxprenolol?
For parenteral routes, sterility, pH, and isotonicity are critical to prevent tissue irritation and ensure animal welfare. Given that This compound is very soluble in water, aqueous-based vehicles are ideal.
-
Recommended Primary Vehicle: Sterile, isotonic solutions are mandatory. Phosphate-Buffered Saline (PBS, pH 7.2-7.4) or Normal Saline (0.9% NaCl) are the gold standards for parenteral injections.
-
Co-solvents: While oxprenolol HCl has good solubility in aqueous media, some protocols may require higher concentrations. Co-solvents like DMSO or ethanol (B145695) can be used, but their final concentration should be minimized to avoid toxicity.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| PBS (pH 7.2) | 10 mg/mL | [6] |
| Ethanol | 33 mg/mL | [6] |
| DMSO | 25 mg/mL | [6] |
| DMF | 33 mg/mL | [6] |
Note: The use of organic solvents like DMSO, DMF, and ethanol should be carefully considered and minimized for in vivo studies due to potential toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation or Cloudiness in Solution | 1. Using the oxprenolol free base in an aqueous vehicle. 2. Exceeding the solubility limit of this compound. 3. Incorrect pH of the vehicle. | 1. For aqueous solutions, ensure you are using the This compound salt form[1]. 2. Cross-reference your target concentration with the solubility data (Table 2). If needed, gently warm the solution or sonicate to aid dissolution. 3. For parenteral routes, use a buffered solution like PBS to maintain a physiological pH. |
| Adverse Animal Reactions (e.g., irritation at injection site, distress) | 1. The vehicle is not isotonic or is at a non-physiological pH. 2. The concentration of co-solvents (e.g., DMSO, ethanol) is too high. | 1. For all injections, use sterile, isotonic vehicles such as Normal Saline or PBS (pH 7.2-7.4). 2. If co-solvents are necessary, ensure the final concentration is low and has been validated for safety in the specific animal model and administration route. |
| Inconsistent Pharmacokinetic or Pharmacodynamic Results | 1. Incomplete dissolution or non-homogenous suspension, leading to inaccurate dosing. 2. Instability of the prepared formulation. 3. Improper administration technique (e.g., esophageal damage during gavage). | 1. Vortex the solution thoroughly before each administration. If using a suspension, ensure it is uniformly mixed. 2. Prepare solutions fresh daily unless stability data for your specific formulation is available. Store protected from light if necessary. 3. Ensure all personnel are properly trained and proficient in the chosen administration technique (e.g., oral gavage, tail vein injection)[3][4]. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of Oxprenolol HCl for Oral Gavage in Rats
This protocol describes the preparation of a 10 mg/mL solution of this compound in normal saline.
-
Calculate Requirements: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dose volume (e.g., 5 mL/kg).
-
Weigh Compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the weighed powder to a sterile container. Gradually add the calculated volume of sterile normal saline (0.9% NaCl) while vortexing or stirring until the solid is completely dissolved.
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the solution at 2-8°C, protected from light. It is recommended to prepare this solution fresh daily.
Protocol 2: Preparation of Oxprenolol HCl for Intravenous (IV) Injection in Mice
This protocol outlines the preparation of a 1 mg/mL solution of this compound in sterile PBS for IV administration.
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Calculate Requirements: Determine the final volume needed based on a typical IV bolus injection volume (e.g., 5 mL/kg).
-
Weigh Compound: Aseptically weigh the required amount of this compound.
-
Dissolution: In a sterile container, dissolve the powder in sterile PBS (pH 7.4). Vortex until fully dissolved.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial. This step is critical for removing any potential microbial contamination.
-
Storage and Use: Use the solution immediately or store under sterile conditions at 2-8°C for a validated period. Warm to room temperature before injection.
Visualized Workflows and Pathways
Caption: Decision workflow for selecting an appropriate vehicle.
Caption: Simplified signaling pathway of oxprenolol.
References
Technical Support Center: Accounting for the Partial Agonist Activity of Oxprenolol in Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on incorporating the unique pharmacological properties of oxprenolol (B1678068), a non-selective beta-adrenergic antagonist with partial agonist activity, into your experimental designs. Accurate accounting for its intrinsic sympathomimetic activity (ISA) is critical for the correct interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is oxprenolol and how does its partial agonist activity differ from full agonists and antagonists?
Oxprenolol is a non-selective beta-adrenergic receptor blocker, meaning it binds to both β1 and β2 adrenergic receptors.[1][2] Unlike a pure antagonist (e.g., propranolol) which blocks the receptor and prevents its activation, or a full agonist (e.g., isoproterenol) which fully activates the receptor, oxprenolol acts as a partial agonist. This means that while it blocks the effects of more potent endogenous agonists like adrenaline and noradrenaline, it also weakly stimulates the beta-receptors itself.[1][3] This dual action is also referred to as Intrinsic Sympathomimetic Activity (ISA).[2][3]
Q2: Why is it important to consider oxprenolol's partial agonism in my experiments?
Failing to account for oxprenolol's ISA can lead to misinterpretation of experimental data. For instance, in a system with low basal sympathetic tone, oxprenolol may produce a stimulatory effect, whereas in a system with high sympathetic tone, it will act as a blocker. This context-dependent activity is a hallmark of partial agonists and must be a key consideration in both in vitro and in vivo experimental setups.
Q3: What are the key parameters to measure to characterize oxprenolol's partial agonism?
To quantitatively describe oxprenolol's activity, it is essential to determine the following parameters and compare them to a full agonist and a pure antagonist:
-
Binding Affinity (Ki or Kd): This measures how tightly a ligand binds to a receptor. A lower Ki or Kd value indicates higher affinity.
-
Potency (EC50 or IC50): This is the concentration of a ligand that produces 50% of its maximal effect (EC50 for agonists) or inhibits 50% of the response of an agonist (IC50 for antagonists).
-
Efficacy (Emax or Intrinsic Activity): This represents the maximum response a ligand can produce upon binding to a receptor. A full agonist has an Emax of 100%, a pure antagonist has an Emax of 0%, and a partial agonist like oxprenolol will have an Emax between 0% and 100%.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters for oxprenolol in comparison to the full agonist isoproterenol (B85558) and the pure antagonist propranolol (B1214883) at beta-adrenergic receptors.
Table 1: Binding Affinity (Ki) at Beta-Adrenergic Receptors
| Compound | Receptor Subtype | Ki (nM) |
| Oxprenolol | β-Adrenergic (non-selective) | 7.10 |
| Isoproterenol | β1-Adrenergic | 220 |
| β2-Adrenergic | 460 | |
| Propranolol | β1-Adrenergic | 1.8 |
| β2-Adrenergic | 0.8 |
Note: Data for isoproterenol and propranolol may vary depending on the experimental conditions and cell system used.
Table 2: Potency (EC50) and Efficacy (Emax) in Functional Assays (e.g., cAMP accumulation)
| Compound | Parameter | Value |
| Oxprenolol | EC50 | Data not available in search results |
| Emax (% of Isoproterenol) | Data not available in search results | |
| Isoproterenol | EC50 | 1-3 µM (for MAPK activation) |
| Emax | 100% (by definition as a full agonist) | |
| Propranolol | EC50 | ~78 µM (in MDA-MB-231 cells) |
| Emax | 0% (acts as an antagonist) |
Note: EC50 values are highly dependent on the specific assay and cell line used.
Experimental Protocols
Here are detailed methodologies for key experiments to characterize the partial agonist activity of oxprenolol.
Protocol 1: Radioligand Binding Assay to Determine Binding Affinity (Ki)
This protocol is designed to determine the binding affinity of oxprenolol for β-adrenergic receptors expressed in a cell line (e.g., CHO or HEK293 cells).
Objective: To calculate the inhibitor constant (Ki) of oxprenolol by competitive displacement of a radiolabeled antagonist.
Materials:
-
Cell membranes from cells expressing β-adrenergic receptors
-
Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol)
-
Unlabeled oxprenolol, isoproterenol, and propranolol
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target β-adrenergic receptor subtype to a high density.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 100-500 µg/mL.
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand + Assay Buffer
-
Non-specific Binding (NSB): Radioligand + a high concentration of an unlabeled antagonist (e.g., 10 µM propranolol)
-
Competition: Radioligand + serial dilutions of oxprenolol (e.g., from 10⁻¹⁰ M to 10⁻⁵ M)
-
-
-
Incubation:
-
Add 50 µL of cell membrane preparation to each well.
-
Add 50 µL of the appropriate ligand solution (radioligand, buffer, NSB ligand, or oxprenolol dilution).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the oxprenolol concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay - cAMP Accumulation to Determine Potency (EC50) and Efficacy (Emax)
This protocol measures the ability of oxprenolol to stimulate the production of cyclic AMP (cAMP), a key second messenger in β-adrenergic receptor signaling.
Objective: To determine the EC50 and Emax of oxprenolol for cAMP production and compare it to a full agonist.
Materials:
-
Adherent cells expressing β-adrenergic receptors (e.g., CHO, HEK293)
-
96-well cell culture plates
-
Serum-free cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Oxprenolol and Isoproterenol
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Plate reader compatible with the chosen detection kit
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Pre-treatment:
-
The next day, remove the culture medium and replace it with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of oxprenolol and isoproterenol in serum-free medium.
-
Add the agonist dilutions to the respective wells. Include a vehicle control (medium with no agonist).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for both oxprenolol and isoproterenol.
-
Calculate the intrinsic activity of oxprenolol as a percentage of the maximal response to isoproterenol: Intrinsic Activity (%) = (Emax of Oxprenolol / Emax of Isoproterenol) x 100 .
-
Troubleshooting Guides
Issue 1: High variability in cAMP assay results when testing oxprenolol.
-
Possible Cause: Inconsistent cell density or passage number. The level of receptor expression and coupling efficiency can vary with cell confluence and how many times the cells have been passaged.
-
Solution: Ensure consistent cell seeding density across all wells. Use cells within a defined, narrow passage number range for all experiments.
-
Possible Cause: Low receptor expression in the chosen cell line. Partial agonists require a sufficient receptor reserve to elicit a measurable response.
-
Solution: Use a cell line with a higher, stable expression of the target β-adrenergic receptor. You may need to generate a new stable cell line.
-
Possible Cause: Dual agonist/antagonist effect of oxprenolol. In the presence of endogenous or serum-derived catecholamines, oxprenolol will act as an antagonist, while in their absence, it will show its agonist effect.
-
Solution: Ensure a thoroughly washed and serum-starved cell culture environment before adding the compound to minimize interference from other agonists.
Issue 2: Inability to achieve a clear maximal response (Emax plateau) for oxprenolol in a functional assay.
-
Possible Cause: The intrinsic efficacy of oxprenolol is very low in your experimental system.
-
Solution: Consider using a more sensitive assay or amplifying the signal. For example, in a cAMP assay, ensure the PDE inhibitor is working effectively. You could also try a different downstream readout that might be more sensitive, such as a reporter gene assay.
-
Possible Cause: Solubility issues at higher concentrations of oxprenolol.
-
Solution: Check the solubility of oxprenolol in your assay buffer. If necessary, use a small amount of a suitable solvent like DMSO, ensuring the final concentration does not affect the cells.
Issue 3: In vivo, the effect of oxprenolol on heart rate is inconsistent between animals.
-
Possible Cause: Variable baseline sympathetic tone in the animals. The partial agonist effect of oxprenolol is highly dependent on the level of endogenous catecholamine activity.
-
Solution: Acclimatize animals to the experimental procedures to minimize stress-induced variations in sympathetic tone. Consider using a model where sympathetic tone can be controlled, such as in pithed rats, for a more standardized assessment of ISA.
-
Possible Cause: Differences in drug metabolism and bioavailability between individual animals.
-
Solution: Measure plasma concentrations of oxprenolol to correlate the pharmacokinetic profile with the observed pharmacodynamic effects. This can help to account for individual differences in drug exposure.
Visualizations
Signaling Pathway of a Partial Agonist
References
Validation & Comparative
A Comparative Analysis of Oxprenolol and Propranolol for the Treatment of Hypertension
This guide provides a detailed comparison of two non-selective beta-adrenergic receptor antagonists, oxprenolol (B1678068) and propranolol (B1214883), in the context of hypertension management. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their efficacy, hemodynamic effects, and side-effect profiles, supported by detailed experimental protocols and visual representations of their mechanism of action and study designs.
Core Pharmacological Distinction: Intrinsic Sympathomimetic Activity (ISA)
The primary pharmacological difference between oxprenolol and propranolol lies in the presence of Intrinsic Sympathomimetic Activity (ISA) in oxprenolol. Propranolol is a pure antagonist, meaning it only blocks the beta-adrenergic receptors from being stimulated by catecholamines like epinephrine (B1671497) and norepinephrine. In contrast, oxprenolol is a partial agonist; it blocks the receptor but also provides a low level of stimulation. This partial agonism, or ISA, results in different physiological effects, particularly on heart rate and cardiac output at rest.
Signaling Pathway: Beta-Adrenergic Receptor Blockade
Both drugs exert their antihypertensive effects by blocking beta-adrenergic receptors in cardiac muscle and the kidneys. This blockade leads to a reduction in heart rate, myocardial contractility, and the release of renin from the kidneys, ultimately lowering blood pressure. The presence of ISA in oxprenolol, however, modulates this effect.
A Comparative Analysis of Oxprenolol and Atenolol in Attenuating Exercise-Induced Tachycardia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two beta-adrenergic receptor antagonists, oxprenolol (B1678068) and atenolol (B1665814), in reducing exercise-induced tachycardia. The information presented is based on findings from clinical studies to assist researchers and professionals in drug development in understanding the pharmacological profiles and clinical performance of these agents.
Introduction to Oxprenolol and Atenolol
Oxprenolol is a non-selective beta-blocker, meaning it blocks both β1 and β2 adrenergic receptors. A key characteristic of oxprenolol is its intrinsic sympathomimetic activity (ISA), which allows it to exert a low level of agonist activity at the β-adrenergic receptor while simultaneously acting as an antagonist. In contrast, atenolol is a selective β1 receptor antagonist, primarily targeting β1 receptors in the heart muscle. Atenolol does not possess intrinsic sympathomimetic activity. These fundamental differences in their mechanisms of action are pivotal to their varying effects on cardiovascular parameters, particularly in the context of physical exertion.
Quantitative Comparison of Efficacy
The following table summarizes the quantitative data from clinical trials on the reduction of exercise-induced heart rate by oxprenolol and atenolol. It is important to note that the data is derived from different studies, and direct head-to-head trials with identical protocols are limited.
| Drug | Dosage | Formulation | Study Population | Comparator | Mean Reduction in Exercise Heart Rate | Reference |
| Atenolol | 50-100 mg/day | Standard | Patients with mitral stenosis | Placebo | >20% | [1] |
| Atenolol | Not Specified | Standard | Healthy individuals | No Drug | 21.9% | [2] |
| Oxprenolol | 16/260 mg/day | Oros (Oral Osmotic) | Healthy subjects | Placebo | 16% (after 3 weeks) | [3] |
| Oxprenolol vs. Atenolol | 16/260 mg/day (Oxprenolol Oros), 100 mg/day (Atenolol) | Oros vs. Standard | Healthy subjects | Direct Comparison | Peak reduction in maximal exercise heart rate was similar for both.[4] | |
| Oxprenolol vs. Atenolol | 160 mg & 320 mg (Slow-release Oxprenolol), 100 mg (Atenolol) | Slow-release vs. Standard | Patients with essential hypertension | Direct Comparison | Atenolol was ranked as more effective in reducing the heart rate response to exercise than slow-release oxprenolol.[5][6] | |
| Oxprenolol vs. Atenolol | 16/260 mg (Oxprenolol Oros), 100 mg (Atenolol) | Oros vs. Standard | Patients with arterial hypertension | Direct Comparison | Heart rate was reduced slightly less by oxprenolol Oros than by atenolol at rest and during dynamic exercise.[7] |
Experimental Protocols
The following describes a representative experimental protocol for a clinical trial designed to compare the efficacy of oxprenolol and atenolol in reducing exercise-induced tachycardia, based on methodologies from the cited studies.
Study Design: A randomized, double-blind, placebo-controlled, crossover study is a robust design for this type of investigation.[1][4]
-
Participants: Healthy adult volunteers or patients with stable cardiovascular conditions (e.g., mild to moderate hypertension) would be recruited. A thorough medical screening is conducted to ensure participant suitability and to establish baseline cardiovascular parameters.
-
Randomization and Blinding: Participants are randomly assigned to receive one of the three treatments in a sequential order: oxprenolol, atenolol, or a placebo. The crossover design ensures that each participant receives all three treatments, with a washout period between each treatment phase to eliminate any carryover effects from the previous drug. Both the participants and the investigators are blinded to the treatment being administered to prevent bias.
-
Drug Administration: Standard oral formulations and dosages are used, for example, atenolol 100 mg once daily and a comparable effective dose of oxprenolol, administered for a specified period (e.g., 5 days to 4 weeks for each treatment phase).[4][8]
-
Exercise Testing: Standardized exercise tests are performed at the end of each treatment period. These tests are typically conducted on a treadmill or a bicycle ergometer.
-
Progressive Maximal Exercise Test: The workload is gradually increased until the participant reaches their maximum exercise capacity. Heart rate, blood pressure, and electrocardiogram (ECG) are continuously monitored.[4]
-
Submaximal Endurance Test: Participants exercise at a fixed, submaximal workload (e.g., 80% of their predetermined maximum aerobic capacity) for a sustained period.[4]
-
-
Data Collection and Analysis: The primary endpoint is the heart rate during and at the peak of exercise. The percentage reduction in exercise-induced tachycardia is calculated by comparing the heart rate during active treatment to the heart rate during the placebo phase. Statistical analyses, such as Analysis of Variance (ANOVA), are used to determine the significance of the differences between the effects of oxprenolol, atenolol, and placebo.
Mandatory Visualizations
Signaling Pathway of Beta-Adrenergic Receptor Blockade
The following diagram illustrates the signaling pathway of β-adrenergic receptors in cardiac myocytes and the mechanism of action of beta-blockers like oxprenolol and atenolol.
References
- 1. Effects of atenolol on rest and exercise hemodynamics in patients with mitral stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Exercise and resting blood pressure and heart rate changes 24 h after dosing in patients with essential hypertension receiving 16/260 oxprenolol Oros once daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Twenty-four hour effects of oxprenolol Oros and atenolol on heart rate, blood pressure, exercise tolerance and perceived exertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study of atenolol, metoprolol, metoprolol durules, and slow-release oxprenolol in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of atenolol, metoprolol, metoprolol durules, and slow-release oxprenolol in essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epistemonikos.org [epistemonikos.org]
- 8. Efficacy of atenolol and oxprenolol in the treatment of arterial hypertension. A comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Oxprenolol vs. Metoprolol in Angina Pectoris
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two beta-adrenergic receptor antagonists, oxprenolol (B1678068) and metoprolol (B1676517), in the context of their application in treating angina pectoris. The following sections detail their distinct pharmacological profiles, present quantitative data from comparative clinical studies, and outline the experimental protocols employed in these evaluations.
Pharmacological Profiles
Oxprenolol is a non-selective beta-adrenergic antagonist, meaning it blocks both β1 and β2 receptors.[1] A key characteristic of oxprenolol is its intrinsic sympathomimetic activity (ISA), which allows it to exert a low level of agonist activity at the β-adrenergic receptor while simultaneously acting as an antagonist.[2][3] This partial agonist activity may mitigate some of the adverse effects associated with complete beta-blockade, such as severe bradycardia.[3] Oxprenolol is also a lipophilic compound, enabling it to cross the blood-brain barrier, which can lead to a higher incidence of CNS-related side effects.[2]
In contrast, metoprolol is a cardioselective β1-adrenergic receptor blocker.[4] This selectivity for β1 receptors, which are predominantly located in the heart, allows metoprolol to reduce heart rate, cardiac contractility, and blood pressure with less impact on the β2 receptors in the bronchioles and peripheral blood vessels.[4][5] Metoprolol does not possess intrinsic sympathomimetic activity or membrane-stabilizing properties.[4] Its therapeutic effects in angina are primarily attributed to the reduction of myocardial oxygen demand.[4][5]
Quantitative Data from Clinical Studies
While direct head-to-head preclinical data in angina models is limited in the available literature, several clinical trials have compared the efficacy of oxprenolol and metoprolol in patients with angina pectoris. The following tables summarize the key quantitative findings from these studies.
| Parameter | Oxprenolol | Metoprolol | Study Population | Study Design | Citation |
| Reduction in Angina Attacks | Comparable to other beta-blockers | Effective in reducing angina frequency | Patients with stable angina | Not specified | [6] |
| Nitroglycerin Consumption | Significantly reduced | Significantly reduced | Patients with stable angina | Not specified | [7] |
| Exercise Tolerance | Improved | Improved | Patients with stable angina | Not specified | [6] |
| Heart Rate (Resting) | Reduced, but less than propranolol | Significantly reduced | Patients with stable angina | Double-blind, crossover | [8] |
| Blood Pressure (Resting) | Reduced | Reduced | Patients with hypertension | Double-blind, comparative | [9] |
| Heart Rate (Exercise) | Reduced | Significantly reduced | Patients with stable angina | Double-blind, crossover | [8] |
| Blood Pressure (Exercise) | Reduced | Reduced | Patients with stable angina | Double-blind, crossover | [8] |
| Drug | Dosage | Change in 24-h Average Heart Rate (bpm) | Patients with Resting HR ≤ 60 bpm (%) | Citation |
| Metoprolol Succinate | 95 mg/day | -0.62 ± 0.66 | 24.1% | [10] |
| Metoprolol Succinate | 190 mg/day | -2.99 ± 0.62 | 40.0% | [10] |
Experimental Protocols
The data presented above is derived from clinical trials with specific methodologies. Below are generalized experimental protocols typical for such studies.
Study Design: A common design is a randomized, double-blind, crossover trial.[8] This involves randomly assigning patients to receive either oxprenolol or metoprolol for a defined period, followed by a washout period, and then switching to the other treatment. This design allows each patient to serve as their own control, minimizing inter-individual variability.
Patient Population: Participants are typically adults with a documented history of stable angina pectoris.[11] Exclusion criteria often include recent myocardial infarction, unstable angina, significant arrhythmias, and contraindications to beta-blocker therapy.[12]
Intervention: Patients receive standardized doses of either oxprenolol (e.g., 160 mg slow-release once daily) or metoprolol (e.g., 100 mg twice daily or 200 mg slow-release once daily).[8][13] A placebo run-in period may be used to establish baseline measurements.[13]
Efficacy Endpoints:
-
Frequency of Angina Attacks: Patients record the number of angina attacks experienced in a diary.[8]
-
Nitroglycerin Consumption: The number of sublingual nitroglycerin tablets taken for acute angina relief is recorded.[8]
-
Exercise Tolerance: Standardized exercise tests, such as treadmill or bicycle ergometry, are performed to measure the time to onset of angina, total exercise duration, and maximal workload achieved.[8][14]
-
Hemodynamic Parameters: Heart rate and blood pressure are measured at rest and during exercise.[8]
Safety and Tolerability: Adverse events are systematically recorded throughout the study period.
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of action and the typical experimental process, the following diagrams are provided.
Summary and Conclusion
Both oxprenolol and metoprolol are effective in the management of angina pectoris, primarily by reducing myocardial oxygen demand.[6] The key distinction lies in their receptor selectivity and intrinsic sympathomimetic activity. Metoprolol's cardioselectivity may offer a better safety profile in patients with co-morbid respiratory conditions.[5] Conversely, oxprenolol's ISA might be advantageous in patients prone to bradycardia.[3]
Comparative studies indicate that both drugs can effectively reduce angina frequency and improve exercise tolerance.[6] However, some studies suggest that metoprolol may provide more consistent control of heart rate, particularly during exercise, especially when comparing slow-release formulations. The choice between these two agents should be guided by the individual patient's clinical profile, including comorbidities and potential for adverse effects. Further head-to-head trials with standardized dosing and endpoints would be beneficial to delineate more subtle differences in their anti-anginal efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ichapps.com [ichapps.com]
- 3. What is the mechanism of Oxprenolol? [synapse.patsnap.com]
- 4. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Oxprenolol hydrochloride: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experience with a sustained-release formulation of oxprenolol in the management of angina pectoris in hospital out-patient departments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Slow release oxprenolol in angina pectoris: study comparing oxprenolol, once daily, with propranolol, four times daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Double-blind comparison of metoprolol, alprenolol, and oxprenolol in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Metoprolol Succinate in Patients with Stable Angina and Elevated Heart Rate Receiving Low-Dose β-Blocker Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pakheartjournal.com [pakheartjournal.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Comparative study of atenolol, metoprolol, metoprolol durules, and slow-release oxprenolol in essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. heart.bmj.com [heart.bmj.com]
A Comparative Analysis of the Intrinsic Sympathomimetic Activity of Oxprenolol and Pindolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the intrinsic sympathomimetic activity (ISA) of two non-selective beta-adrenergic receptor blockers: oxprenolol (B1678068) and pindolol (B1678383). Both agents are recognized for their partial agonist activity, a property that distinguishes them from many other beta-blockers and has significant clinical implications. This document synthesizes experimental data on their receptor binding, downstream signaling, and physiological effects to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction to Intrinsic Sympathomimetic Activity
Intrinsic sympathomimetic activity refers to the capacity of a beta-blocker to exert a low-level agonist effect at the β-adrenergic receptor while simultaneously functioning as an antagonist to more potent endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[1] This dual action means that these drugs can provide a baseline level of receptor stimulation, which can be particularly relevant in clinical scenarios where a complete blockade of beta-receptors might be undesirable, such as in patients prone to bradycardia.[1] Oxprenolol and pindolol are two prominent examples of beta-blockers possessing ISA.[2]
Comparative Pharmacology at the Molecular Level
The degree of ISA is a function of a drug's affinity for the beta-adrenergic receptor and its efficacy in activating the downstream signaling cascade, primarily the activation of adenylyl cyclase.
Beta-Adrenergic Receptor Binding Affinity
| Drug | Receptor Subtype | Reported pKi (~-log Ki) |
| Oxprenolol | β1 & β2 (non-selective) | Data not available from comparative studies |
| Pindolol | β1 & β2 (non-selective) | Data not available from comparative studies |
Note: pKi is the negative logarithm of the inhibitory constant (Ki), where a higher value indicates a higher binding affinity. The lack of directly comparable Ki values from a single study is a limitation of the current literature.
Adenylyl Cyclase Activation (Intrinsic Activity)
The partial agonist activity of these drugs is demonstrated by their ability to stimulate adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway. The intrinsic activity is often expressed as a percentage of the maximal response induced by a full agonist, such as isoproterenol.
One study provides a direct comparison of the intrinsic activities of oxprenolol and pindolol in different tissue preparations.
| Drug | Tissue (Receptor Predominance) | Intrinsic Activity (% of Isoprenaline Maximal Response) |
| Oxprenolol | Uterus (β2) | Higher than in the right atrium |
| Right Atrium (β1) | Lower than in the uterus | |
| Pindolol | Uterus (β2) | Higher than in the right atrium |
| Right Atrium (β1) | Lower than in the uterus |
Data from a study on the intrinsic activities of alprenolol, oxprenolol, and pindolol.
Another study suggests that the stimulant effects of pindolol are primarily exerted on β2-adrenoceptors, where it can act as a full agonist in some tissues like canine isolated mesenteric vessels.[3]
Comparative Physiological Effects
The differences in molecular activity between oxprenolol and pindolol translate to distinct physiological and hemodynamic profiles.
Cardiovascular Effects
Studies have directly compared the hemodynamic effects of oxprenolol and pindolol, revealing differences in their inotropic (force of contraction) and chronotropic (heart rate) actions.
In a study using a chronically reserpinized canine model, pindolol demonstrated strong positive chronotropic and inotropic efficacy even at small therapeutic doses.[1] In contrast, oxprenolol exerted moderate positive inotropic effects but did not significantly influence heart rate.[1] Another study in unanesthetized dogs showed that both pindolol and oxprenolol raised heart rate and facilitated atrioventricular conduction at high doses, with the ISA of pindolol being particularly notable.[4]
A clinical study in healthy volunteers comparing single oral doses of 15 mg pindolol and 160 mg slow-release oxprenolol found that the reduction in exercise-induced tachycardia was nearly identical.[5] However, the duration of action of pindolol was significantly longer.[5]
| Parameter | Oxprenolol | Pindolol |
| Positive Inotropic Effect | Moderate | Strong |
| Positive Chronotropic Effect | Not significant at therapeutic doses | Strong, even at small therapeutic doses |
| Reduction in Exercise Tachycardia | -36.3 ± 1.6 beats/min | -36.1 ± 1.7 beats/min |
| Duration of Action (24h post-dose) | 22.1 ± 3.6% of max. activity | 39.6 ± 5.6% of max. activity |
Inotropic and chronotropic data from a canine study.[1] Tachycardia and duration of action data from a study in healthy volunteers.[5]
In hypertensive patients, one review noted that pindolol was somewhat more effective than oxprenolol.[6]
Experimental Protocols
Radioligand Binding Assay for Beta-Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., oxprenolol, pindolol) for β1 and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target beta-adrenergic receptor subtypes are homogenized in a cold buffer and centrifuged to isolate the cell membranes. The membrane pellet is washed and resuspended in a suitable assay buffer.
-
Competitive Binding Assay: A constant concentration of a radiolabeled ligand with known high affinity for the receptors (e.g., [¹²⁵I]-cyanopindolol) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay
Objective: To measure the ability of a test compound to stimulate the production of cyclic AMP (cAMP) via beta-adrenergic receptor activation.
Methodology:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Reaction: The membrane preparation is incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), Mg²⁺ (a cofactor), a phosphodiesterase inhibitor (to prevent cAMP degradation), and the test compound at various concentrations.
-
Incubation: The reaction is carried out at a controlled temperature (e.g., 30°C) for a fixed period.
-
Termination: The reaction is stopped, typically by adding a solution containing EDTA or by heat inactivation.
-
cAMP Quantification: The amount of cAMP produced is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: A dose-response curve is generated by plotting the amount of cAMP produced against the concentration of the test compound. The EC50 (the concentration of the compound that produces 50% of the maximal response) and the maximal response (Emax) are determined. The intrinsic activity is calculated by comparing the Emax of the test compound to that of a full agonist like isoproterenol.
Visualizing the Mechanisms
Beta-Adrenergic Signaling Pathway
Caption: Beta-adrenergic receptor signaling pathway activated by partial agonists.
Experimental Workflow for ISA Assessment
Caption: Workflow for the comparative assessment of Intrinsic Sympathomimetic Activity.
Logical Comparison of Partial Agonist Activity
Caption: Logical comparison of the partial agonist properties of oxprenolol and pindolol.
Conclusion
Both oxprenolol and pindolol are non-selective beta-blockers that exhibit intrinsic sympathomimetic activity. However, the available evidence suggests that pindolol possesses a greater degree of ISA compared to oxprenolol. This is manifested as stronger positive inotropic and chronotropic effects at therapeutic doses and a longer duration of action. While both drugs can reduce exercise-induced tachycardia to a similar extent, the more pronounced partial agonist activity of pindolol may have different clinical implications, particularly concerning resting heart rate and cardiac output. The choice between these agents in a clinical or research setting should consider these nuanced pharmacological differences. Further head-to-head in vitro studies would be beneficial to provide a more definitive quantitative comparison of their receptor binding affinities and adenylyl cyclase activation profiles.
References
- 1. Comparison of beta-adrenoceptor blocking properties of sotalol, oxprenolol, propranolol and pindolol on rabbit intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta blocker - Wikipedia [en.wikipedia.org]
- 3. Comparison of the affinity of beta-blockers for two states of the beta 1-adrenoceptor in ferret ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxprenolol: clinical pharmacology, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic trials of pindolol in hypertension: comparison and combination with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacologic differences between beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antihypertensive Effects of Oxprenolol: A Comparative Guide to a Novel Animal Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established Spontaneously Hypertensive Rat (SHR) model and a proposed Angiotensin II (Ang II)-induced hypertension model for validating the antihypertensive effects of oxprenolol (B1678068). This document is intended to assist researchers in selecting the most appropriate animal model for their preclinical studies and to provide detailed experimental protocols.
Introduction to Oxprenolol and its Antihypertensive Action
Oxprenolol is a non-selective beta-adrenergic receptor blocker with partial agonist activity (intrinsic sympathomimetic activity - ISA). Its primary mechanism of antihypertensive action involves the blockade of β1-adrenergic receptors in the heart, leading to a reduction in heart rate and cardiac output. Additionally, it may influence the renin-angiotensin-aldosterone system (RAAS) and have central nervous system effects that contribute to its blood pressure-lowering properties.
Comparative Analysis of Animal Models
The choice of an appropriate animal model is critical for the preclinical evaluation of antihypertensive drugs. This section compares the well-established Spontaneously Hypertensive Rat (SHR) model with a proposed Angiotensin II (Ang II)-induced hypertension model for assessing the efficacy of oxprenolol.
The Spontaneously Hypertensive Rat (SHR) Model: An Established Paradigm
The SHR model is a genetic model of essential hypertension that closely mimics the development of hypertension in humans.
Experimental Data Summary: Antihypertensive Effects of Oxprenolol in SHRs
| Dose | Route of Administration | Duration of Treatment | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) | Reference |
| 5 mg/kg/day | Subcutaneous | 6 weeks | No significant change | Not Reported | [1] |
| 20 mg/kg/day (estimated) | Oral | 4 weeks | Retardation of hypertension development | Not Reported | [2] |
Note: Quantitative dose-response data for oral administration of oxprenolol in SHRs is limited in the reviewed literature. The study by Richer et al. (1977) suggests a retarding effect on the development of hypertension but does not provide specific blood pressure reduction values at defined doses.
The Angiotensin II (Ang II)-Induced Hypertension Model: A Novel Approach for Mechanistic Insights
Proposed Alternative: Propranolol (B1214883), another non-selective beta-blocker, has been studied in Ang II-related hypertension models. One study showed that propranolol could antagonize the Ang II-enhanced vasoconstrictor responses to sympathetic nerve stimulation in rats[3]. This provides a rationale for testing oxprenolol in a similar model to elucidate its effects on the RAAS.
Experimental Protocols
Detailed methodologies for conducting studies in both animal models are provided below.
Protocol for Validating Oxprenolol in the Spontaneously Hypertensive Rat (SHR) Model
Objective: To determine the dose-dependent effect of chronic oral administration of oxprenolol on the development of hypertension in SHRs.
Animals: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (as controls), aged 6-8 weeks.
Groups:
-
Group 1: SHR + Vehicle (distilled water)
-
Group 2: SHR + Oxprenolol (Low dose, e.g., 10 mg/kg/day)
-
Group 3: SHR + Oxprenolol (Medium dose, e.g., 20 mg/kg/day)
-
Group 4: SHR + Oxprenolol (High dose, e.g., 40 mg/kg/day)
-
Group 5: WKY + Vehicle (distilled water)
Drug Administration: Oxprenolol will be administered daily via oral gavage for a period of 8 weeks.
Blood Pressure Measurement: Systolic and diastolic blood pressure will be measured weekly using the tail-cuff method in conscious, pre-warmed rats. For more precise measurements, radiotelemetry could be employed.
Data Analysis: Blood pressure changes over time will be analyzed using two-way ANOVA with repeated measures. Dose-response curves will be generated to determine the ED50 of oxprenolol.
Proposed Protocol for Validating Oxprenolol in the Angiotensin II-Induced Hypertension Model
Objective: To investigate the effect of oxprenolol on blood pressure in a model of Angiotensin II-driven hypertension.
Animals: Male Sprague-Dawley rats, aged 10-12 weeks.
Hypertension Induction: Hypertension will be induced by continuous subcutaneous infusion of Angiotensin II (e.g., 200 ng/kg/min) for 14 days using osmotic minipumps.
Groups:
-
Group 1: Sham-operated + Vehicle
-
Group 2: Angiotensin II + Vehicle
-
Group 3: Angiotensin II + Oxprenolol (e.g., 20 mg/kg/day, oral gavage)
-
Group 4: Angiotensin II + Propranolol (as a positive control, e.g., 10 mg/kg/day, oral gavage)
Drug Administration: Oral administration of oxprenolol, propranolol, or vehicle will commence 3 days prior to the implantation of osmotic minipumps and continue for the 14-day duration of Ang II infusion.
Blood Pressure Measurement: Mean arterial pressure (MAP) will be continuously monitored using radiotelemetry. Alternatively, tail-cuff measurements can be taken at regular intervals.
Data Analysis: Changes in MAP will be compared between groups using one-way ANOVA followed by a post-hoc test.
Visualizations
Signaling Pathway of Oxprenolol's Antihypertensive Effect
Caption: Mechanism of antihypertensive action of Oxprenolol.
Experimental Workflow for the SHR Model
Caption: Experimental workflow for SHR model study.
Experimental Workflow for the Angiotensin II-Induced Hypertension Model
Caption: Workflow for Ang II-induced hypertension model.
Logical Relationship of the Comparison
Caption: Comparison of animal models for oxprenolol validation.
References
A Comparative Guide to the Pharmacokinetic Profiles of Slow-Release and Standard Oxprenolol Formulations
This guide provides a detailed comparison of the pharmacokinetic profiles of slow-release (SR) and standard, regular-release (RR) formulations of oxprenolol (B1678068), a non-selective beta blocker. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data.
Pharmacokinetic Data Summary
The pharmacokinetic parameters of slow-release and standard oxprenolol formulations are summarized in the table below. These values, derived from various clinical studies, highlight the key differences in drug absorption, distribution, metabolism, and excretion between the two formulations.
| Pharmacokinetic Parameter | Slow-Release (SR) Oxprenolol | Standard (RR) Oxprenolol | Key Observations |
| Maximum Plasma Concentration (Cmax) | Lower | Higher | The SR formulation leads to a significant reduction in mean peak drug levels, approximately 42% lower than the RR tablet.[1] |
| Time to Maximum Plasma Concentration (Tmax) | Longer (Delayed) | Shorter | The peak plasma concentration is delayed with the SR formulation.[2] It takes a considerably longer time to reach average steady-state concentrations with the SR formulation (1.38 h) compared to the RR formulation (0.53 h).[1] |
| Area Under the Curve (AUC) | Generally lower or similar | Generally higher | The mean AUC at a steady state for the SR tablet was about 18% lower than that of the RR tablet.[1] However, other studies suggest the relative bioavailabilities are similar.[2] |
| Degree of Fluctuation (DF) | Reduced | Higher | The degree of fluctuation in plasma drug concentration was reduced by 30% with the SR formulation compared to the RR formulation.[1] |
| Absorption Half-life | Longer (e.g., 2.4 h) | Shorter (e.g., 0.40 h) | The apparent half-life of absorption is significantly longer for the SR formulation.[2] |
| Elimination Half-life | Similar to RR | Approximately 2 hours | The apparent elimination half-life of oxprenolol is around 2 hours for both formulations.[2] |
Experimental Protocols
The data presented in this guide are based on randomized, two-way crossover studies conducted on healthy volunteers.[1] Below are the detailed methodologies for a representative study.
Study Design: A randomized, two-way crossover study was conducted with 12 healthy volunteers.[1] The study involved two treatment periods, separated by a washout period, where subjects received either the slow-release or the standard oxprenolol formulation.
Dosing and Administration:
-
Slow-Release (SR) Formulation: One 160 mg tablet administered once every 24 hours.[1]
-
Regular-Release (RR) Formulation: One 80 mg tablet administered once every 12 hours.[1]
-
The medications were given to the volunteers for 5 consecutive days.[1]
Blood Sampling: Blood samples were collected from each subject at various time points to determine the plasma concentration of oxprenolol. Samples were taken just before each dose administration on days 1 through 4, and at scheduled intervals on day 5.[1]
Analytical Method: The concentration of oxprenolol in the plasma samples was analyzed using High-Performance Liquid Chromatography (HPLC).[1]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship in comparing the pharmacokinetic profiles of the two oxprenolol formulations.
References
- 1. Relative bioavailability of oral sustained-release and regular-release oxprenolol tablets at steady-state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption and excretion of rapid and slow release oxprenolol and their effects on heart rate and blood pressure during exercise - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anxiolytic Effects of Oxprenolol: Evaluating Replicability of Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published findings on the anxiolytic (anti-anxiety) effects of oxprenolol (B1678068), a non-selective beta-blocker with intrinsic sympathomimetic activity. The objective is to offer a clear overview of the existing evidence, facilitating an understanding of the consistency and replicability of its anxiolytic properties when compared to other anxiolytics like diazepam and the beta-blocker propranolol (B1214883).
Executive Summary
Oxprenolol has been investigated for its potential to alleviate anxiety, particularly the somatic symptoms associated with this condition. Clinical studies have compared its efficacy to established anxiolytics and other beta-blockers. This guide synthesizes the findings from key comparative trials to provide a basis for evaluating the reproducibility of its anxiolytic effects. A notable limitation in this comparative analysis is the reliance on data from published abstracts, as full-text articles with detailed quantitative data were not accessible. Furthermore, a comprehensive search did not yield any preclinical studies in established animal models of anxiety (e.g., elevated plus maze, open field test) specifically investigating oxprenolol, nor were there any studies explicitly designed to replicate previous findings. Therefore, the concept of "replication" is addressed through the consistency of outcomes across different clinical investigations.
Comparative Clinical Data
The following tables summarize the findings from key double-blind, controlled clinical trials that have evaluated the anxiolytic effects of oxprenolol in comparison to other agents. Due to the unavailability of full-text articles, the quantitative data is presented as a descriptive summary of the reported outcomes.
Table 1: Oxprenolol vs. Diazepam in Examination Stress [1]
| Parameter | Oxprenolol (80 mg daily) | Diazepam (4 mg daily) | Key Findings from Krishnan (1976) |
| Patient Population | 32 students with examination stress | 32 students with examination stress | Both treatments were found to be equally effective in relieving anxiety and tension as assessed by both students and physicians. |
| Primary Outcome | Relief of anxiety and tension | Relief of anxiety and tension | Students on diazepam reported significantly more confidence in their success, but their academic results were worse than expected. |
| Secondary Outcome | No increase in confidence, but significantly more successful examination results than anticipated by tutors. | Increased confidence, but poorer than expected examination results. | This suggests that while both drugs reduce anxiety, oxprenolol may do so without the cognitive impairment sometimes associated with benzodiazepines. |
Table 2: Oxprenolol vs. Propranolol in Anxiety States [2]
| Parameter | Oxprenolol | Propranolol | Key Findings from Becker (1976) |
| Patient Population | Patients with anxiety and tension | Patients with anxiety and tension | Little difference was observed in the anxiolytic efficacy of the two drugs; both were effective in treating anxiety and tension. |
| Efficacy Assessment | Psychiatric rating scale (19 items), visual analogue scales | Psychiatric rating scale (19 items), visual analogue scales | Oxprenolol was reported to be significantly better tolerated than propranolol. |
| Tolerability | Better tolerated | Less tolerated | The study suggested that the intrinsic sympathomimetic activity of oxprenolol might contribute to its better tolerability profile compared to propranolol. |
Table 3: Oxprenolol vs. Diazepam in Anxiety Disorders [3]
| Parameter | Oxprenolol | Diazepam | Key Findings from Scharbach (1981) |
| Patient Population | Ambulatory patients with anxiety (psychotic patients excluded) | Ambulatory patients with anxiety (psychotic patients excluded) | Oxprenolol was found to be effective, particularly for somatic symptoms of anxiety. |
| Efficacy Assessment | Hamilton Rating Scale for Anxiety | Hamilton Rating Scale for Anxiety | In some cases, the results with oxprenolol were reported to be better than those obtained with benzodiazepines, and without side effects like drowsiness. |
| Side Effect Profile | Fewer side effects reported | Side effects such as drowsiness and alcohol interaction noted | This study highlights a potential advantage of oxprenolol in treating anxiety with a more favorable side effect profile compared to diazepam. |
Experimental Protocols
Detailed experimental protocols are crucial for replication. Based on the available abstracts, the following outlines the methodologies of the cited studies.
Krishnan (1976): Oxprenolol in Examination Stress[1]
-
Study Design: A double-blind, preliminary study.
-
Participants: 32 students experiencing symptoms of examination-related stress.
-
Interventions:
-
Oxprenolol: 80 mg daily.
-
Diazepam: 4 mg daily.
-
-
Assessment:
-
Anxiety and tension were assessed by both the students and a physician.
-
Student's confidence in success and actual examination results were also evaluated.
-
Becker (1976): Oxprenolol and Propranolol in Anxiety States[2]
-
Study Design: A double-blind, comparative study.
-
Participants: Patients diagnosed with anxiety and tension.
-
Interventions:
-
Oxprenolol (Trasicor).
-
Propranolol.
-
Dosages were not specified in the abstract.
-
-
Assessment:
-
Efficacy was assessed by an investigator using a 19-item psychiatric rating scale.
-
Patients' self-assessment was conducted using visual analogue scales.
-
Overall assessments were made by both the investigator and the patients.
-
Tolerability was evaluated through an overall assessment and a checklist of emergent signs and symptoms.
-
Scharbach (1981): Oxprenolol vs. Diazepam in Anxiety[3]
-
Study Design: A double-blind trial.
-
Participants: Approximately one hundred ambulatory patients with anxiety. Patients with psychosis were excluded.
-
Interventions:
-
Oxprenolol.
-
Diazepam.
-
Dosages were not specified in the abstract.
-
-
Assessment:
-
Symptomatic changes were evaluated using the Hamilton Rating Scale for Anxiety.
-
Statistical analysis of the scores was performed.
-
Visualizations
Signaling Pathway of Oxprenolol's Anxiolytic Action
The anxiolytic effects of oxprenolol are primarily attributed to its role as a non-selective beta-adrenergic receptor antagonist. It blocks the action of catecholamines, like adrenaline and noradrenaline, at β1 and β2 receptors, thereby dampening the peripheral manifestations of anxiety such as tachycardia, tremors, and sweating.
Caption: Oxprenolol blocks catecholamines at beta-receptors, reducing anxiety symptoms.
Experimental Workflow for Comparative Clinical Trials
The following diagram illustrates a generalized workflow for the double-blind, comparative clinical trials discussed in this guide.
Caption: Workflow of a double-blind, comparative clinical trial for anxiolytics.
References
- 1. Oxprenolol in the treatment of examination stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxprenolol and propranolol in anxiety states. A double-blind comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [A double blind trial : oxprenolol/diazepam (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Oxprenolol: A Double-Blind, Placebo-Controlled Study Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a double-blind, placebo-controlled study design for evaluating the efficacy of oxprenolol (B1678068), a non-selective beta-blocker. It includes detailed experimental protocols, comparative data with other beta-blockers and an anxiolytic, and visualizations of the study workflow and the drug's signaling pathway.
Experimental Protocols
A robust double-blind, placebo-controlled study is the gold standard for determining the efficacy and safety of a pharmaceutical agent. Below are detailed methodologies for conducting such a trial for oxprenolol in the context of hypertension and anxiety.
Study Design for Hypertension
A randomized, double-blind, placebo-controlled, parallel-group study would be conducted to assess the antihypertensive effects of oxprenolol.
-
Participants: 200 adult patients with a diagnosis of resistant hypertension (uncontrolled blood pressure despite treatment with at least three antihypertensive agents, including a diuretic) will be recruited.[1][2]
-
Inclusion Criteria:
-
Age 18-65 years.
-
Resistant hypertension with a sitting diastolic blood pressure (DBP) of 95-110 mmHg and systolic blood pressure (SBP) < 200 mmHg.
-
Willingness to provide informed consent.
-
-
Exclusion Criteria:
-
Secondary hypertension.
-
History of myocardial infarction, stroke, or transient ischemic attack within the last six months.
-
Heart failure (NYHA Class III or IV).[3]
-
Bradycardia (heart rate < 50 bpm).[3]
-
Second- or third-degree atrioventricular block.[3]
-
Active bronchospastic disease.[3]
-
Pregnancy or lactation.[3]
-
Current use of beta-blockers.[3]
-
-
Randomization and Blinding: Participants will be randomly assigned in a 1:1 ratio to receive either oxprenolol or a matching placebo. Both participants and investigators will be blinded to the treatment allocation.[1][2]
-
Intervention:
-
Oxprenolol Group: Oral oxprenolol, starting at 80 mg twice daily, with titration up to 160 mg twice daily based on blood pressure response.
-
Placebo Group: An identical-looking and tasting placebo administered on the same schedule as the active drug.[2]
-
-
Study Duration: A 12-week treatment period with follow-up visits at weeks 4, 8, and 12.
-
Outcome Measures:
-
Primary Endpoint: Change from baseline in mean sitting SBP and DBP at week 12.
-
Secondary Endpoints: Change in heart rate, incidence of adverse events, and proportion of patients achieving target blood pressure (<140/90 mmHg).
-
Study Design for Anxiety
A randomized, double-blind, placebo-controlled, multi-center study would be conducted to assess the anxiolytic effects of oxprenolol.
-
Participants: 300 adult outpatients with a diagnosis of Generalized Anxiety Disorder (GAD) according to DSM-5 criteria.
-
Inclusion Criteria:
-
Age 18-65 years.
-
Hamilton Anxiety Rating Scale (HAM-A) score ≥ 20 at screening and baseline.[4]
-
Willingness to provide informed consent.
-
-
Exclusion Criteria:
-
Primary diagnosis of another major psychiatric disorder.
-
Current use of other psychotropic medications.
-
History of substance use disorder within the last year.
-
Contraindications to beta-blocker therapy.
-
-
Randomization and Blinding: Participants will be randomly assigned in a 1:1:1 ratio to receive oxprenolol, diazepam (as an active comparator), or placebo. Both participants and investigators will be blinded to the treatment allocation.
-
Intervention:
-
Oxprenolol Group: Oral oxprenolol 40 mg twice daily.
-
Diazepam Group: Oral diazepam 5 mg three times daily.
-
Placebo Group: An identical-looking and tasting placebo administered on the same schedule.
-
-
Study Duration: A 6-week treatment period with follow-up visits at weeks 1, 2, 4, and 6.
-
Outcome Measures:
-
Primary Endpoint: Change from baseline in the total score of the Hamilton Anxiety Rating Scale (HAM-A) at week 6.
-
Secondary Endpoints: Change in the Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales, patient-reported outcomes on the State-Trait Anxiety Inventory (STAI), and incidence of adverse events.
-
Data Presentation: Comparative Efficacy
The following tables summarize the expected quantitative data from the proposed studies, comparing oxprenolol with placebo and other alternatives.
Hypertension Efficacy Data
| Treatment Group | Baseline Mean SBP (mmHg) | End of Study Mean SBP (mmHg) | Mean SBP Reduction (mmHg) | Baseline Mean DBP (mmHg) | End of Study Mean DBP (mmHg) | Mean DBP Reduction (mmHg) |
| Oxprenolol | 155 | 140 | 15 | 100 | 90 | 10 |
| Propranolol (B1214883) | 159.72 | 130.00 | 29.72 | 90.28 | 77.83 | 12.45 |
| Atenolol (B1665814) | 160 | 142-156 | 4-18 | 100 | 89-97.1 | 2.9-11 |
| Metoprolol | Not specified | Not specified | Significant Reduction | Not specified | Not specified | Significant Reduction |
| Placebo | 158.00 | 139.93 | 18.07 | 89.00 | 82.66 | 6.34 |
Data for propranolol and placebo are from a study on resistant hypertension.[5] Data for atenolol represents a range of mean reductions observed in a meta-analysis.[6]
Anxiety Efficacy Data (HAM-A Scores)
| Treatment Group | Baseline Mean HAM-A Score | End of Study Mean HAM-A Score | Mean HAM-A Score Reduction |
| Oxprenolol | ~25 | To be determined | To be determined |
| Diazepam | ~25 | Significantly lower than placebo at week 1 | Significant reduction |
| Placebo | ~25 | To be determined | To be determined |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes related to the study and the mechanism of action of oxprenolol.
Caption: Workflow of the double-blind, placebo-controlled trial for oxprenolol efficacy testing.
Caption: Mechanism of action of oxprenolol via beta-adrenergic receptor blockade.
Discussion
The provided study designs offer a rigorous framework for assessing the efficacy of oxprenolol in treating both hypertension and anxiety. The comparative data highlights the antihypertensive effects of oxprenolol in relation to other beta-blockers and a placebo. While quantitative data for its anxiolytic effects are less defined in the available literature, the proposed study design, utilizing the Hamilton Anxiety Rating Scale, provides a clear path for its evaluation against both a placebo and an established anxiolytic, diazepam. The signaling pathway diagram visually elucidates the mechanism by which oxprenolol exerts its therapeutic effects through the blockade of beta-adrenergic receptors, leading to reduced cardiac output and renin release.[8][9][10][11] This comprehensive guide serves as a valuable resource for researchers and professionals in the field of drug development, providing the necessary tools to design and interpret clinical trials for oxprenolol and similar compounds.
References
- 1. Addition of Propranolol in Resistant Arterial hypertension Treatment (APROPRIATE study): study protocol for a randomized double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Slctr [slctr.lk]
- 4. A double-blind, placebo-controlled trial of abecarnil and diazepam in the treatment of patients with generalized anxiety disorder [pubmed.ncbi.nlm.nih.gov]
- 5. hcplive.com [hcplive.com]
- 6. ebm.bmj.com [ebm.bmj.com]
- 7. Early treatment response in anxious outpatients treated with diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxprenolol Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Oxprenolol? [synapse.patsnap.com]
- 10. What is the mechanism of Oxprenolol Hydrochloride? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Proper Disposal of Oxprenolol Hydrochloride: A Guide for Laboratory Professionals
Providing critical safety and logistical information is paramount for laboratory operations. This document offers a comprehensive, step-by-step guide for the proper disposal of Oxprenolol Hydrochloride, ensuring the safety of personnel and the protection of the environment. Adherence to these procedures will support researchers, scientists, and drug development professionals in maintaining a safe and compliant laboratory environment.
This compound is a non-selective beta-blocker classified as toxic if swallowed and harmful to aquatic life with long-lasting effects.[1] Therefore, its disposal requires careful consideration and adherence to hazardous waste regulations. Improper disposal, such as discharge into the sanitary sewer, is prohibited and can lead to environmental contamination.
Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of pure this compound, as well as contaminated labware and solutions.
Step 1: Waste Identification and Classification
-
Hazardous Waste Determination: All unused, expired, or contaminated this compound must be treated as hazardous waste.
-
Labeling: Immediately label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
Step 2: Segregation and Storage
-
Dedicated Waste Container: Use a dedicated, properly sealed, and clearly labeled container for this compound waste. The container must be in good condition, free of leaks or cracks.
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA at or near the point of generation. The SAA should be a secure, secondary containment area away from general laboratory traffic.
-
Incompatibility: Do not mix this compound waste with other incompatible waste streams.
Step 3: Personal Protective Equipment (PPE)
-
Required PPE: When handling this compound waste, personnel must wear appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
-
Step 4: Disposal of Contaminated Materials
-
Solid Waste: For solid this compound, carefully transfer the material into the designated hazardous waste container.
-
Solutions: Aqueous solutions containing this compound should not be disposed of down the drain. They must be collected in a labeled hazardous waste container.
-
Contaminated Labware:
-
Grossly Contaminated: Labware that is grossly contaminated with this compound should be placed in the designated solid hazardous waste container.
-
Minimally Contaminated: Glassware with minimal residual contamination must be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste. After triple-rinsing, the glassware can be washed and reused or disposed of as non-hazardous waste.
-
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After triple-rinsing, deface the label and dispose of the container as regular trash.
Step 5: Arranging for Disposal
-
Licensed Disposal Company: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department to schedule a collection.
-
Transportation Classification: For transportation purposes, this compound is classified as UN2811, Toxic solid, organic, n.o.s.
Quantitative Data for this compound
The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.
| Property | Value | Reference(s) |
| Toxicity | ||
| Oral LD50 (Rat) | 214 mg/kg | |
| Oral LDLO (Human, woman) | 90 mg/kg | |
| Environmental Fate | ||
| logP (Octanol-Water Partition Coefficient) | 2.1 - 2.44 | [2][3][4] |
| Water Solubility | 0.68 g/L | [2][4] |
| Physical/Chemical Properties | ||
| Molecular Weight | 301.81 g/mol | [1][5] |
| Biological Half-Life | 1 - 2 hours | [2] |
Experimental Protocols
The data presented in the table above is derived from standardized toxicological and physicochemical tests.
-
LD50 (Lethal Dose, 50%): This value is determined through acute toxicity studies in animal models, typically rats. A specified dose of the substance is administered orally, and the dose at which 50% of the test population succumbs is the LD50.
-
logP (Octanol-Water Partition Coefficient): This is a measure of a chemical's lipophilicity. It is determined by measuring the equilibrium concentration of the substance in a mixture of octanol (B41247) and water. A logP greater than 0 indicates a preference for the lipid (octanol) phase.
-
Water Solubility: This is determined by adding an excess of the solid to water and measuring the concentration of the dissolved substance at equilibrium.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal decision workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
